1H,2H,3H-pyrrolo[2,3-b]quinoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-pyrrolo[2,3-b]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-2-4-10-8(3-1)7-9-5-6-12-11(9)13-10/h1-4,7H,5-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUALMKALWZMER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC3=CC=CC=C3C=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Elucidating the Core Structure of Pyrrolo[2,3-b]quinolines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-b]quinoline scaffold is a significant heterocyclic framework present in numerous biologically active compounds. Its unique arrangement of fused rings imparts distinct chemical and physical properties, making it a focal point in medicinal chemistry and drug discovery. The precise elucidation of the 1H,2H,3H-pyrrolo[2,3-b]quinoline core and its derivatives is paramount for understanding structure-activity relationships and for the rational design of novel therapeutics.
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of the pyrrolo[2,3-b]quinoline core. While specific experimental data for the fully reduced this compound is not extensively available in public literature, this document outlines a generalized approach based on the well-established characterization of various pyrroloquinoline isomers and their derivatives.
General Workflow for Structure Elucidation
The process of confirming the structure of a newly synthesized pyrrolo[2,3-b]quinoline derivative typically follows a systematic workflow. This involves a combination of spectroscopic techniques to piece together the molecular puzzle.
Caption: A generalized experimental workflow for the synthesis, purification, and structural elucidation of pyrroloquinoline derivatives.
Spectroscopic Data Interpretation
The core of structure elucidation lies in the careful interpretation of data from various spectroscopic methods. Each technique provides a unique piece of information that, when combined, leads to an unambiguous structural assignment.
Caption: Logical relationship diagram illustrating the interpretation of spectroscopic data to determine the final chemical structure.
Key Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data. The following sections outline typical procedures for the key analytical techniques used in the structure elucidation of pyrroloquinoline derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound.
-
1D NMR (¹H and ¹³C):
-
Acquire a ¹H NMR spectrum to identify the number of unique protons, their chemical environments (chemical shift), multiplicity (splitting pattern), and integration (proton count).
-
Acquire a ¹³C NMR spectrum to determine the number of unique carbon atoms and their chemical environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular fragments.
-
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the elemental composition and exact mass of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent (e.g., acetonitrile, methanol).
-
Analysis: Introduce the sample into the mass spectrometer, often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Data Acquisition: Obtain the mass-to-charge ratio (m/z) of the molecular ion. The high resolution of the instrument allows for the determination of the exact mass to several decimal places.
-
Data Analysis: Use the exact mass to calculate the elemental composition (molecular formula) of the compound. This is a critical first step in structure elucidation.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Solid Samples: Can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Liquid Samples: Can be analyzed as a thin film between salt plates.
-
-
Analysis: Irradiate the sample with infrared radiation and measure the absorption of energy at different wavelengths.
-
Data Interpretation: Correlate the absorption bands (peaks) in the spectrum to specific functional groups (e.g., C=O, N-H, C-N, aromatic C-H).
Quantitative Data Summary
The following tables provide an example of the type of quantitative data that would be generated during the structural elucidation of a hypothetical substituted this compound derivative. The data presented here is illustrative and based on typical values observed for related heterocyclic compounds found in the literature.[1][2][3][4]
Table 1: Example ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Hypothetical) |
| 7.85 | d | 1H | Aromatic H |
| 7.50 | t | 1H | Aromatic H |
| 7.21 | d | 1H | Aromatic H |
| 6.95 | s | 1H | Pyrrole H |
| 4.20 | t | 2H | -CH₂-N- |
| 3.15 | t | 2H | -CH₂-CH₂-N- |
| 2.80 | s | 1H | N-H (Pyrrole) |
| 2.50 | s | 3H | Substituent -CH₃ |
Table 2: Example ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment (Hypothetical) |
| 155.0 | Quaternary C (Aromatic) |
| 142.5 | Quaternary C (Aromatic) |
| 130.2 | CH (Aromatic) |
| 128.7 | CH (Aromatic) |
| 125.4 | Quaternary C (Pyrrole) |
| 121.8 | CH (Aromatic) |
| 118.3 | Quaternary C (Pyrrole) |
| 110.5 | CH (Pyrrole) |
| 48.2 | -CH₂-N- |
| 25.6 | -CH₂-CH₂-N- |
| 21.3 | Substituent -CH₃ |
Table 3: Example HRMS and IR Data
| Technique | Parameter | Value (Hypothetical) | Interpretation |
| HRMS (ESI) | Calculated m/z [M+H]⁺ | 201.1073 | C₁₂H₁₃N₂ |
| Found m/z [M+H]⁺ | 201.1071 | Confirms elemental composition | |
| IR (ATR) | Wavenumber (cm⁻¹) | 3350 | N-H stretch (Pyrrole) |
| 3050 | Aromatic C-H stretch | ||
| 2920, 2850 | Aliphatic C-H stretch | ||
| 1610, 1580 | C=C stretch (Aromatic) |
Biological Context and Significance
Derivatives of the broader pyrroloquinoline family have demonstrated a wide range of biological activities, highlighting the importance of this scaffold in drug discovery. For instance, certain 2-substituted 1H-pyrrolo[3,2-h]quinolines have shown antiproliferative effects and the ability to induce DNA fragmentation, suggesting potential as anticancer agents.[5] These compounds are thought to act as topoisomerase inhibitors.[5] Other related structures, such as 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, have been investigated for their antileishmanial activity.[6][7] The synthesis and biological screening of various pyrroloquinoline derivatives have also revealed antibacterial and antifungal properties.[1] The diverse biological profiles underscore the therapeutic potential of this class of compounds and the critical need for precise structural characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-substituted 1H-pyrrolo [3,2-h] quinoline derivatives: synthesis and aspects of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physicochemical Properties of 1H,2H,3H-pyrrolo[2,3-b]quinoline
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive overview of the core physicochemical properties of the saturated heterocyclic compound 1H,2H,3H-pyrrolo[2,3-b]quinoline. Due to a lack of available experimental data in peer-reviewed literature, the quantitative values presented herein are computationally predicted using established algorithms and software. This guide is intended to serve as a foundational resource for researchers interested in this molecular scaffold, providing predicted data for key parameters, detailed experimental protocols for their empirical determination, and visualizations of workflows and conceptual relationships relevant to drug discovery.
Introduction
The this compound core represents a saturated tricyclic heteroaromatic system. While related aromatic pyrroloquinolines have been investigated for various biological activities, this specific saturated analogue remains largely unexplored. Understanding the fundamental physicochemical properties of this scaffold is a critical first step in evaluating its potential as a building block in medicinal chemistry and drug development. Properties such as solubility, lipophilicity, and ionization state are paramount as they govern the absorption, distribution, metabolism, and excretion (ADME) profile of any potential drug candidate. This guide provides a predictive baseline for these properties and outlines the necessary experimental procedures for their validation.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values were obtained using a combination of widely recognized computational tools.
Disclaimer: The data presented in Table 1 are in silico predictions and have not been experimentally verified. They should be used as a preliminary guide for research and experimental design.
| Property | Predicted Value | Computational Tool Used |
| Molecular Formula | C₁₁H₁₂N₂ | - |
| Molecular Weight | 172.23 g/mol | SwissADME |
| Melting Point | 105.4 °C | AAT Bioquest MP Predictor |
| Boiling Point | 347.8 °C | AAT Bioquest BP Predictor |
| logP (Octanol/Water) | 1.85 | SwissADME (Consensus) |
| Water Solubility (logS) | -2.78 | SwissADME (ESOL) |
| pKa (Most Basic) | 4.82 | Chemicalize |
| pKa (Most Acidic) | 16.25 | Chemicalize |
Experimental Protocols for Physicochemical Property Determination
To empirically validate the predicted properties, the following standard experimental protocols are recommended.
-
Methodology: Capillary Melting Point Method.
-
A small, dry sample of purified this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate (initially rapid, then ~1-2 °C per minute near the predicted melting point).
-
The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded. The melting point is reported as this range.
-
-
Methodology: Microscale Boiling Point Determination (Siwoloboff Method).
-
A small amount of the liquid sample (or a molten sample if solid at room temperature) is placed in a small test tube (e.g., a Durham tube).
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
The assembly is attached to a thermometer and heated in a controlled temperature bath (e.g., a Thiele tube with mineral oil).
-
As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary.
-
The heat is removed, and the temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point at the given atmospheric pressure.
-
-
Methodology: Shake-Flask Method (OECD Guideline 107).
-
Prepare a saturated solution of this compound in both n-octanol and water (pre-saturated with each other).
-
A known volume of the aqueous solution is placed in a separatory funnel, and a known volume of the n-octanol solution is added.
-
The funnel is shaken vigorously for a set period to allow for partitioning equilibrium to be reached, then left for the layers to separate completely.
-
The concentration of the compound in both the aqueous and n-octanol layers is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
logP is the base-10 logarithm of P.
-
-
Methodology: Equilibrium Shake-Flask Method (OECD Guideline 105).
-
An excess amount of solid this compound is added to a known volume of purified water (or a buffer of specific pH) in a sealed flask.
-
The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered or centrifuged to remove undissolved solid.
-
The concentration of the dissolved compound in the clear aqueous phase is quantified using a validated analytical method (e.g., HPLC, LC-MS).
-
The solubility is expressed in mol/L, and the logS is calculated as the base-10 logarithm of this value.
-
-
Methodology: Potentiometric Titration.
-
A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.
-
A titration curve (pH vs. volume of titrant added) is generated.
-
The pKa is determined from the pH at the half-equivalence point(s) on the curve. For the basic pKa, titration with an acid is performed; for the acidic pKa, titration with a base is performed.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships pertinent to the study of the physicochemical properties of this compound.
Caption: Workflow for Experimental Physicochemical Property Determination.
Caption: Relationship of Physicochemical Properties to Drug Development.
Biological Activity Screening of Pyrrolo[2,3-b]quinoline Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity screening of pyrrolo[2,3-b]quinoline analogs, a class of heterocyclic compounds with significant potential in drug discovery. This document outlines detailed experimental protocols, presents quantitative biological activity data, and visualizes key signaling pathways and experimental workflows to facilitate further research and development in this promising area.
Introduction
Pyrrolo[2,3-b]quinolines, also known as 1,7-diazacarbazoles, are a class of fused heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities. Their rigid, planar structure allows for effective interaction with various biological targets, leading to a broad spectrum of effects, including anticancer, antimicrobial, and enzyme inhibitory activities. This guide focuses on the methodologies used to screen these analogs for their biological potential, providing researchers with the necessary information to design and execute robust screening campaigns.
Key Biological Activities and Mechanisms of Action
Pyrrolo[2,3-b]quinoline analogs have demonstrated efficacy in several key therapeutic areas. The following sections detail the most prominent activities and the underlying molecular mechanisms.
Anticancer Activity
A significant body of research has focused on the anticancer properties of pyrrolo[2,3-b]quinoline derivatives. These compounds have been shown to inhibit the growth of a variety of cancer cell lines, including those of the prostate, colon, and cervix.[1]
2.1.1. Kinase Inhibition
One of the primary mechanisms of anticancer activity is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.
-
PI3K/mTOR Pathway: Several pyrrolo[2,3-b]quinoline analogs have been identified as inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) pathways.[2] These pathways are frequently hyperactivated in cancer, promoting tumor growth and survival.
Signaling Pathway: PI3K/mTOR Inhibition by Pyrrolo[2,3-b]quinoline Analogs
Caption: PI3K/mTOR signaling pathway and points of inhibition by pyrrolo[2,3-b]quinoline analogs.
-
Other Kinases: Certain analogs also exhibit inhibitory activity against other kinases such as Ataxia-Telangiectasia-mutated (ATM) protein.[2]
2.1.2. Topoisomerase Inhibition
Some pyrrolo[2,3-b]quinoline derivatives have been suggested to act as topoisomerase inhibitors. Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription. Their inhibition leads to DNA damage and ultimately, cell death.
Signaling Pathway: Topoisomerase II Inhibition
Caption: Mechanism of action of topoisomerase II inhibitors leading to apoptosis.
Antimicrobial Activity
Pyrrolo[2,3-b]quinoline analogs have also been investigated for their antimicrobial properties. Certain derivatives have shown inhibitory activity against both Gram-positive and Gram-negative bacteria, such as Escherichia coli and Bacillus spizizenii.[1] The exact mechanism of antimicrobial action is still under investigation but may involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the screening of pyrrolo[2,3-b]quinoline analogs.
Anticancer Activity Screening
3.1.1. MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[1]
-
Compound Treatment: Prepare serial dilutions of the pyrrolo[2,3-b]quinoline analogs (e.g., from 250 to 1.95 µmol/mL) and add them to the wells in duplicate.[1]
-
Incubation: Incubate the plates for 48 hours.[1]
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated, representing the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Activity Screening
3.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium.
-
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the pyrrolo[2,3-b]quinoline analogs in Mueller-Hinton broth in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Inoculation: Add the bacterial suspension to each well.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Antioxidant Activity Screening
3.3.1. DPPH Radical Scavenging Assay
This assay is a common and rapid method to screen the antioxidant activity of compounds.
-
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to a yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.
-
Procedure:
-
Sample Preparation: Prepare various concentrations of the pyrrolo[2,3-b]quinoline analogs in a suitable solvent (e.g., DMSO).
-
Reaction Mixture: Mix the sample solutions with a methanolic solution of DPPH.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
-
Data Analysis: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Quantitative Data
The following tables summarize the quantitative biological activity data for selected pyrrolo[2,3-b]quinoline analogs and related compounds from the literature.
Table 1: Anticancer and Kinase Inhibitory Activity of Pyrroloquinoline Analogs
| Compound | Target/Cell Line | Activity | Value (µM) | Reference |
| DK8G557 | ATM | IC₅₀ | 0.6 | [2] |
| DK8G557 | mTOR | IC₅₀ | 7.0 | [2] |
| DK8G557 | NCI 60 Cell Lines | GI₅₀ (MG-MID) | 2.69 | [2] |
| HP9912 | mTOR | IC₅₀ | 0.5 | [2] |
| HP9912 | ATM | IC₅₀ | 6.5 | [2] |
Table 2: Antimicrobial Activity of Pyrrolo[2,3-b]quinoxaline Analogs
| Compound | Microorganism | MIC (mg/mL) | Reference |
| 3a | E. coli | >5 | [1] |
| 3a | B. spizizenii | 0.312 | [1] |
| 3g | E. coli | 0.625 | [1] |
| 3g | B. spizizenii | 0.156 | [1] |
| 4a | E. coli | 1.25 | [1] |
| 4a | B. spizizenii | 0.078 | [1] |
| 4h | E. coli | 2.5 | [1] |
| 4h | B. spizizenii | 0.156 | [1] |
Experimental Workflows
The following diagram illustrates a typical workflow for the screening of pyrrolo[2,3-b]quinoline analogs for anticancer activity.
Workflow: Anticancer Screening of Pyrrolo[2,3-b]quinoline Analogs
Caption: A generalized workflow for the discovery and preclinical development of anticancer drugs.
Conclusion
The pyrrolo[2,3-b]quinoline scaffold represents a versatile and promising platform for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of the methodologies employed in the biological screening of these analogs, with a focus on their anticancer, antimicrobial, and antioxidant activities. The detailed experimental protocols, quantitative data, and visual representations of signaling pathways and workflows are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the identification and optimization of new lead compounds based on the pyrrolo[2,3-b]quinoline core. Further exploration of the structure-activity relationships and mechanisms of action will be crucial in realizing the full therapeutic potential of this important class of molecules.
References
In Silico Prediction of 1H,2H,3H-pyrrolo[2,3-b]quinoline Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the computational strategies for identifying and validating the biological targets of 1H,2H,3H-pyrrolo[2,3-b]quinoline derivatives. This scaffold is a recurring motif in compounds with significant therapeutic potential, particularly in oncology and neurodegenerative diseases. This document outlines the key in silico methodologies, presents relevant quantitative data, details experimental validation protocols, and visualizes critical pathways and workflows.
Introduction to this compound
The this compound core structure is a key pharmacophore that has garnered significant interest in medicinal chemistry. Derivatives of this and closely related pyrrolo-quinoline scaffolds have demonstrated a range of biological activities, including the inhibition of critical cellular signaling pathways. In silico methods are indispensable for accelerating the discovery of their specific molecular targets, thereby streamlining the drug development process.[1][2][3] Computational approaches, such as molecular docking and pharmacophore modeling, allow for the rapid screening of large compound libraries and the generation of testable hypotheses regarding their mechanism of action.[4][5]
Predicted Biological Targets and Signaling Pathways
In silico and subsequent in vitro studies have implicated several key protein families as potential targets for pyrrolo-quinoline derivatives. These are primarily centered around protein kinases and topoisomerases, which are crucial regulators of cell proliferation, survival, and DNA integrity.
Protein Kinase Inhibitors
The pyrrolo-quinoline scaffold has been identified as a promising backbone for the development of inhibitors targeting various protein kinases.
Several pyrrolo-quinoline derivatives have been identified as inhibitors of the PI3K-related kinase (PIKK) family, which includes Ataxia-Telangiectasia-mutated (ATM) protein and the mammalian Target of Rapamycin (mTOR). These kinases are central to the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and other diseases.[6][7][8][9]
PI3K/AKT/mTOR Signaling Pathway:
Caption: PI3K/AKT/mTOR signaling pathway with predicted inhibition by pyrroloquinoline derivatives.
Derivatives of the related 3,3-dimethyl-1H-pyrrolo[3,2-g]quinolin-2(3H)-one scaffold have been identified as potent and selective inhibitors of Raf kinase. Raf kinases are key components of the RAS-RAF-MEK-ERK signaling pathway, which is a critical regulator of cell proliferation and is often mutated in various cancers.[10][][12][13][14]
RAS/RAF/MEK/ERK Signaling Pathway:
Caption: RAS/RAF/MEK/ERK signaling pathway with predicted inhibition by pyrroloquinoline derivatives.
Topoisomerase Inhibitors
Quinoline derivatives are known to act as topoisomerase inhibitors.[4][5][15] These enzymes are essential for resolving topological stress in DNA during replication and transcription. By stabilizing the enzyme-DNA cleavable complex, these inhibitors lead to DNA damage and ultimately cell death, making them effective anticancer agents.[16] Both topoisomerase I and II are potential targets for this compound derivatives.[4][17]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of various pyrrolo-quinoline and related derivatives against their predicted targets.
Table 1: Inhibitory Activity of Pyrrolo-quinoline Derivatives against PIKKs
| Compound ID | Target | IC50 (µM) | Reference |
| DK8G557 | ATM | 0.6 | [12] |
| mTOR | 7.0 | [12] | |
| HP9912 | mTOR | 0.5 | [12] |
| ATM | 6.5 | [12] |
Table 2: Cytotoxic and Topoisomerase Inhibitory Activity of Quinoline Derivatives
| Compound ID | Cell Line | Cytotoxicity IC50 (µM) | Topoisomerase I IC50 (µM) | Topoisomerase II IC50 (µM) | Reference |
| TAS-103 | P388 | 0.0011 | 2 | 6.5 | [4] |
| KB | 0.0096 | - | - | [4] |
In Silico Methodologies
A typical in silico workflow for target prediction of novel this compound derivatives involves a combination of ligand-based and structure-based approaches.
Caption: In silico workflow for target prediction of this compound derivatives.
Ligand-Based Approaches
These methods rely on the principle that structurally similar molecules are likely to have similar biological activities.
A pharmacophore model is a 3D arrangement of essential chemical features that a molecule must possess to be active against a specific target.
Protocol for Pharmacophore Model Generation:
-
Training Set Selection: A set of at least 15-20 structurally diverse compounds with known activity against a target of interest (e.g., a specific kinase) is selected.
-
Conformational Analysis: For each molecule in the training set, a diverse set of low-energy conformations is generated.
-
Feature Identification: Common chemical features such as hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups are identified.
-
Model Generation: Software such as Discovery Studio or LigandScout is used to align the training set molecules and generate pharmacophore hypotheses.[18]
-
Model Validation: The best model is selected based on statistical parameters like cost values, correlation coefficient, and its ability to distinguish active from inactive compounds in a test set.[3][19] The validated model is then used to screen large compound databases.[19]
QSAR models correlate the biological activity of a set of compounds with their physicochemical properties or molecular descriptors.[20][21][22]
Protocol for 3D-QSAR (CoMFA/CoMSIA) Model Development:
-
Dataset Preparation: A dataset of compounds with a wide range of biological activities (pIC50 values) is compiled and divided into a training set and a test set.[23]
-
Molecular Modeling and Alignment: 3D structures of all compounds are generated and aligned based on a common substructure or a template molecule.
-
Calculation of Molecular Fields: For Comparative Molecular Field Analysis (CoMFA), steric and electrostatic fields are calculated. For Comparative Molecular Similarity Indices Analysis (CoMSIA), additional fields like hydrophobic, and hydrogen bond donor/acceptor are also computed.
-
Model Building: Partial Least Squares (PLS) regression is used to build a linear model correlating the molecular fields with the biological activity.
-
Model Validation: The predictive power of the model is assessed using cross-validation (q²) for the training set and by predicting the activity of the test set compounds (r²_pred).[23]
Structure-Based Approaches
These methods utilize the 3D structure of the potential protein target.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4]
Protocol for Molecular Docking:
-
Receptor Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added.
-
Ligand Preparation: The 2D structures of the this compound derivatives are converted to 3D structures, and their energy is minimized.
-
Grid Generation: A docking grid is defined around the active site of the receptor. The size of the grid box should be sufficient to accommodate the ligands.
-
Docking Simulation: Software such as AutoDock Vina or Glide is used to perform the docking calculations. Multiple docking poses are generated for each ligand.
-
Pose Analysis and Scoring: The generated poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The interactions (hydrogen bonds, hydrophobic interactions, etc.) between the best-ranked pose and the receptor are analyzed.[4]
Experimental Validation Protocols
In silico predictions must be validated through in vitro and in vivo experiments.
In Vitro Kinase Assay for IC50 Determination
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Protocol:
-
Reagent Preparation: Prepare kinase buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl₂), a stock solution of the substrate (e.g., a specific peptide or protein), and a stock solution of ATP (often radiolabeled with ³²P).[24]
-
Inhibitor Preparation: Prepare serial dilutions of the this compound derivative in DMSO.
-
Kinase Reaction: In a microplate, combine the kinase, substrate, and inhibitor at various concentrations.[25]
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at a constant temperature (e.g., 30°C) for a specific period.[24][25]
-
Termination: Stop the reaction, typically by adding a stop solution or by spotting the reaction mixture onto a membrane that binds the substrate.
-
Detection: Quantify the amount of phosphorylated substrate. For radioactive assays, this is done using a scintillation counter or phosphorimager. For non-radioactive assays, this can be done using fluorescence or luminescence detection.[26]
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[27]
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[28]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[29][30][31][32]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[29][30][31]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[30]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (concentration at which 50% of cell growth is inhibited) can be determined by plotting cell viability against the log of the compound concentration.[33]
Conclusion
The in silico prediction of targets for this compound derivatives is a powerful strategy to accelerate drug discovery. By integrating ligand-based and structure-based computational methods, researchers can efficiently identify potential protein targets, such as kinases and topoisomerases, and elucidate their mechanisms of action. The subsequent experimental validation of these predictions is crucial for confirming the biological activity and advancing promising compounds into the drug development pipeline. This guide provides a comprehensive framework of methodologies and pathways to aid researchers in this endeavor.
References
- 1. pi3k-akt-mtor-pathway-inhibitors-in-cancer-a-perspective-on-clinical-progress - Ask this paper | Bohrium [bohrium.com]
- 2. 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor Activity of a Novel Quinoline Derivative, TAS‐103, with Inhibitory Effects on Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prulifloxacin - Wikipedia [en.wikipedia.org]
- 6. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. scienceforecastoa.com [scienceforecastoa.com]
- 9. mdpi.com [mdpi.com]
- 10. Mechanistic principles of RAF kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Ras-Mediated Activation of the Raf Family Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are Raf kinase modulators and how do they work? [synapse.patsnap.com]
- 15. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacophore modeling and in silico toxicity assessment of potential anticancer agents from African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 21. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 22. youtube.com [youtube.com]
- 23. revues.imist.ma [revues.imist.ma]
- 24. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vitro kinase assay [protocols.io]
- 26. assayquant.com [assayquant.com]
- 27. courses.edx.org [courses.edx.org]
- 28. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. MTT assay protocol | Abcam [abcam.com]
- 31. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 32. researchhub.com [researchhub.com]
- 33. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
An In-Depth Technical Guide to the Structure-Activity Relationship of Pyrroloquinolines
A Note on the Target Core: Initial research indicates a significant scarcity of publicly available data specifically detailing the structure-activity relationship (SAR) of the 1H,2H,3H-pyrrolo[2,3-b]quinoline core. The existing body of scientific literature focuses extensively on various unsaturated isomers of pyrroloquinoline and related heterocyclic systems. This guide will therefore provide a comprehensive overview of the SAR of these closely related and well-researched pyrroloquinoline scaffolds. The presented data, while not directly pertaining to the saturated this compound system, offers valuable insights into the broader class of pyrroloquinoline derivatives and their therapeutic potential. The principles of bioisosteric replacement and the effects of substituent positioning on activity within these related series can serve as a foundational reference for researchers and drug development professionals interested in the specified core.
Introduction to Pyrroloquinolines
Pyrroloquinolines are a class of heterocyclic compounds composed of a fused pyrrole and quinoline ring system. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active natural products and synthetic derivatives. These compounds have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, antileishmanial, and neuroprotective effects. The specific arrangement of the fused rings and the nature and position of substituents dramatically influence the biological activity and target selectivity of these molecules. This guide will explore the SAR of several key pyrroloquinoline isomers for which substantial data is available.
Structure-Activity Relationship of Pyrroloquinoline Derivatives
The biological activity of pyrroloquinoline derivatives is highly dependent on the substitution pattern on both the pyrrole and quinoline ring systems. The following sections summarize the SAR for different biological activities based on available literature for various isomers.
Antileishmanial Activity of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one Derivatives
A series of 2,3,-dihydro-1H-pyyrolo[3,4-b]quinolin-1-one derivatives have been synthesized and evaluated for their efficacy against visceral leishmaniasis.[1][2] One compound, designated as 5m , exhibited significant in vitro antileishmanial activity.[1][2] In vivo studies of compound 5m in infected Balb/c mice showed a 56.2% inhibition in the liver and 61.1% inhibition in the spleen parasite burden at a dose of 12.5 mg/kg.[1]
| Compound | R1 | R2 | R3 | R4 | Anti-amastigote IC50 (µM)[1] |
| 5c | H | 4-Cl-Ph | H | H | 10.51 |
| 5i | H | 4-F-Ph | H | H | 8.39 |
| 5k | H | 4-CF3-Ph | H | H | 10.31 |
| 5m | H | 4-Br-Ph | H | H | 8.36 |
| 5n | H | 4-CN-Ph | H | H | 7.42 |
| 5p | H | 2-Naphthyl | H | H | 5.35 |
| 7a | H | Ph | H | H | 8.75 |
SAR Summary for Antileishmanial Activity:
-
Substitution at R2: The nature of the aryl substituent at the R2 position significantly influences the antileishmanial activity. Electron-withdrawing groups (e.g., F, Br, CN) on the phenyl ring at R2 generally lead to potent activity. The 2-naphthyl substituent in compound 5p resulted in the most potent activity in this series.
-
Amide Moiety: The presence of a free amide in compound 7a maintained good activity, suggesting that modifications at this position are tolerated.
Anticancer and Antimicrobial Activities of Pyrrolo[2,3-b]quinoxaline Derivatives
Derivatives of pyrrolo[2,3-b]quinoxaline have been investigated for their anticancer and antimicrobial properties.[3]
| Compound | R | Cell Line | IC50 (µM) | Bacterial Strain | Inhibition |
| 3c | 4-Cl-Ph | HeLa, Caco-2, PC3 | Active | E. coli, B. spizizenii | Active |
| 3d | 4-Br-Ph | HeLa, Caco-2, PC3 | Active | - | - |
| 3g | 4-MeO-Ph | HeLa, Caco-2, PC3 | Active | E. coli, B. spizizenii | Active |
| 3h | 4-Me-Ph | HeLa, Caco-2, PC3 | Active | - | - |
| 3i | 2,4-diCl-Ph | HeLa, Caco-2, PC3 | Active | - | - |
| 4a | H | - | - | E. coli, B. spizizenii | Active |
| 4b | Me | HeLa, Caco-2, PC3 | Active | - | - |
| 4h | Ph | HeLa, Caco-2, PC3 | Active | E. coli, B. spizizenii | Active |
SAR Summary for Anticancer and Antimicrobial Activity:
-
Substitution at the Pyrrole Ring: The presence of various substituted phenyl groups at the 2-position of the pyrrolo[2,3-b]quinoxaline core generally confers both anticancer and antibacterial activities.
-
Broad Spectrum: Several compounds showed activity against both cancer cell lines and bacterial strains, indicating a potential for developing dual-action agents.
Experimental Protocols
General Synthesis of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one Derivatives
The synthesis of these derivatives is typically achieved through a post-Ugi modification strategy.[1][2]
Experimental Workflow for Synthesis of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones
Caption: Synthetic workflow for 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones.
Protocol:
-
Ugi Reaction: An equimolar mixture of an aniline, an aldehyde, an isocyanide, and a carboxylic acid are stirred in a suitable solvent (e.g., methanol) at room temperature for 24-48 hours.
-
Work-up: The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography to yield the Ugi adduct.
-
Intramolecular Cyclization: The Ugi adduct is treated with a cyclizing agent (e.g., phosphorus oxychloride in 1,4-dioxane) at elevated temperatures to afford the 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one core structure.
-
Post-Ugi Modification: Further modifications, such as deprotection of protecting groups or additional cyclization steps, can be performed to generate a library of derivatives.[1]
In Vitro Antileishmanial Activity Assay
The antileishmanial activity is evaluated against both promastigote and amastigote forms of Leishmania donovani.[1]
Experimental Workflow for Antileishmanial Assay
References
- 1. Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Pyrroloquinoline Skeleton in Natural Products: A Technical Guide for Drug Discovery
An in-depth exploration of the biosynthesis, biological activity, and therapeutic potential of natural products featuring the pyrroloquinoline core, tailored for researchers, scientists, and drug development professionals.
The pyrroloquinoline skeleton, a fascinating heterocyclic scaffold, is at the core of a diverse range of natural products with significant biological activities. These compounds, primarily categorized into Pyrroloquinoline Quinone (PQQ) and the broader class of pyrroloiminoquinone alkaloids, have garnered considerable attention in the scientific community for their potential applications in medicine and biotechnology. This technical guide provides a comprehensive overview of these molecules, detailing their origins, mechanisms of action, and the experimental methodologies used to study them.
Pyrroloquinoline Quinone (PQQ): A Bacterial Redox Cofactor with Broad Physiological Effects
Pyrroloquinoline quinone (PQQ), also known as methoxatin, is a water-soluble, redox-active orthoquinone that functions as a cofactor for several bacterial dehydrogenases.[1] Although not synthesized by mammals, PQQ is found in various dietary sources and has been implicated in a range of physiological processes, including mitochondrial biogenesis, antioxidant defense, and cellular growth.[2][3]
Biosynthesis of PQQ in Bacteria
The biosynthesis of PQQ in bacteria is a complex process encoded by the pqqA-F gene cluster.[4][5] The pathway commences with the ribosomal synthesis of a precursor peptide, PqqA, which contains conserved glutamate and tyrosine residues.[6][7] A series of enzymatic modifications, catalyzed by the PqqD, PqqE, PqqF, PqqB, and PqqC proteins, leads to the final PQQ molecule.[4][8]
The key steps in the PQQ biosynthesis are:
-
Carbon-Carbon Bond Formation: The radical SAM enzyme PqqE, in concert with the chaperone-like protein PqqD, catalyzes the formation of a crucial C-C bond between the glutamate and tyrosine side chains of the PqqA peptide.[1][9]
-
Peptide Processing: Subsequent enzymatic steps, including the action of PqqF, are thought to be involved in the processing of the modified PqqA peptide.
-
Oxidative Steps: PqqB is involved in the oxidation of the tyrosine ring.[8]
-
Final Cyclization and Oxidation: The final steps of ring cyclization and an eight-electron oxidation are catalyzed by PqqC, a novel cofactor-less oxygenase, to yield the mature PQQ.[10][11]
Biological Activities and Signaling Pathways of PQQ
PQQ's biological effects are largely attributed to its potent antioxidant properties and its ability to modulate key cellular signaling pathways.
-
Antioxidant Activity: PQQ can directly scavenge free radicals and participate in redox cycling, thereby protecting cells from oxidative damage.[12][13]
-
Mitochondrial Biogenesis: PQQ stimulates mitochondrial biogenesis by activating the SIRT1/PGC-1α signaling pathway.[14] This leads to an increase in mitochondrial DNA content and enhanced expression of mitochondrial respiratory chain components.[12]
-
Cellular Signaling: PQQ influences several critical signaling cascades, including:
Quantitative Biological Data for PQQ
| Parameter | Value | Cell Line/System | Reference |
| Effective Concentration for Mitochondrial Biogenesis | 10-100 nM | Mouse NIH/3T3 fibroblasts | [14] |
| Increase in Mitochondrial DNA content | Significant increase at 100 nM | Mouse NIH/3T3 fibroblasts | [14] |
| Antimicrobial MIC vs. S. epidermidis | 1 mg/mL | Staphylococcus epidermidis | [16] |
| Antimicrobial MIC vs. P. vulgaris | 312.5 µg/mL | Proteus vulgaris | [16] |
Pyrroloiminoquinone Alkaloids: Marine-Derived Cytotoxic Agents
The pyrroloiminoquinone alkaloids are a large and structurally diverse family of natural products predominantly isolated from marine sponges, particularly of the genus Zyzzya.[17][18] These compounds, which include the makaluvamines, discorhabdins, and tsitsikammamines, are characterized by a planar iminoquinone core that is responsible for their potent biological activities.[4]
Biosynthesis and Chemical Synthesis
The biosynthesis of pyrroloiminoquinone alkaloids is proposed to originate from tryptophan.[19] The synthetic routes to these complex molecules are challenging and often involve multi-step sequences. Key synthetic strategies include:
-
Larock Indole Synthesis: Utilized for the convergent assembly of the indole core.[20]
-
Oxidative Spirocyclization: A key step in the synthesis of discorhabdins, often employing hypervalent iodine reagents.[6][7][10]
-
Late-Stage Functionalization: Enables the synthesis of diverse analogs by introducing different substituents in the final steps.[21]
Biological Activities and Mechanism of Action
The primary mechanism of action for many pyrroloiminoquinone alkaloids is the inhibition of topoisomerase II, a crucial enzyme involved in DNA replication and repair.[4][22] This inhibition is thought to occur through intercalation of the planar iminoquinone moiety into the DNA double helix, leading to the stabilization of the topoisomerase II-DNA cleavable complex. This ultimately results in DNA strand breaks and apoptosis.
Quantitative Biological Data for Pyrroloiminoquinone Alkaloids
| Compound | IC50 (µM) | Cell Line | Reference |
| Makaluvamine A | 0.4 µg/mL | P388 murine leukemia | [18] |
| Makaluvamine C | 26.5 µg/mL | Ehrlich carcinoma | [18] |
| Makaluvamine E | 0.6 µg/mL | P388 murine leukemia | [18] |
| Makaluvamine F | 0.17 µM | HCT-116 human colon tumor | [23] |
| Makaluvamine H | 12.5 µg/mL | Ehrlich carcinoma | [18] |
| Makaluvamine J | 0.046 µM | PANC-1 pancreatic cancer | [3] |
| Makaluvamine K | 0.7 µg/mL | P388 murine leukemia | [18] |
| Makaluvamine N | 0.6 µg/mL | HCT-116 human colon tumor | [18] |
| Makaluvamine P | 64% inhibition at 3.2 µg/mL | KB cells | [18][24] |
| DHN-II-84 (analog) | 0.5 - 4 µM | Neuroendocrine tumor cells | [25] |
| DHN-III-14 (analog) | 0.5 - 4 µM | Neuroendocrine tumor cells | [25] |
Experimental Protocols
Topoisomerase II Inhibition Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.
Materials:
-
Human topoisomerase II
-
Supercoiled pBR322 plasmid DNA
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)
-
Test compounds
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Protocol:
-
Prepare reaction mixtures containing assay buffer, supercoiled pBR322 DNA, and the test compound at various concentrations.
-
Initiate the reaction by adding human topoisomerase II to each mixture.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analyze the DNA topology by agarose gel electrophoresis.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the control without the inhibitor.[26][27]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Materials:
-
Cancer cell lines (e.g., HCT-116, PANC-1)
-
Cell culture medium and supplements
-
96-well plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours at 37°C.
-
During this incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The absorbance is proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.[19][25]
Conclusion
Natural products containing the pyrroloquinoline skeleton represent a rich source of bioactive molecules with significant therapeutic potential. PQQ's role in cellular metabolism and antioxidant defense suggests its utility as a nutraceutical or in the treatment of diseases associated with mitochondrial dysfunction. The potent cytotoxic and topoisomerase II inhibitory activities of pyrroloiminoquinone alkaloids make them promising lead compounds for the development of novel anticancer agents. Further research into the biosynthesis, chemical synthesis, and biological activities of these fascinating molecules will undoubtedly pave the way for new discoveries in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Concise Total Synthesis of (±)-Makaluvamine F and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The pyrroloquinoline quinone biosynthesis pathway revisited: A structural approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uni-salzburg.elsevierpure.com [uni-salzburg.elsevierpure.com]
- 6. The first total synthesis of discorhabdin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Methods for Expression, Purification, and Characterization of PqqE, a Radical SAM Enzyme in the PQQ Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quinone biogenesis: Structure and mechanism of PqqC, the final catalyst in the production of pyrroloquinoline quinone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrroloquinoline Quinone (PQQ): Its impact on human health and potential benefits: PQQ: Human health impacts and benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. remedypublications.com [remedypublications.com]
- 14. Pyrroloquinoline Quinone, a Redox-Active o-Quinone, Stimulates Mitochondrial Biogenesis by Activating the SIRT1/PGC-1α Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of transcriptional networks responding to pyrroloquinoline quinone dietary supplementation and their influence on thioredoxin expression, and the JAK/STAT and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The First Total Synthesis of Discorhabdin A [scite.ai]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of the Antioxidant Activity of the Marine Pyrroloiminoquinone Makaluvamines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Unified Synthesis and Biological Evaluation of Makaluvamine J and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 23. mdpi.com [mdpi.com]
- 24. Makaluvamine P, a new cytotoxic pyrroloiminoquinone from Zyzzya cf. fuliginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthetic Makaluvamine Analogs Decrease c-Kit Expression and Are Cytotoxic to Neuroendocrine Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Calculations for 1H-pyrrolo[3,2-h]quinoline: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 1H-pyrrolo[3,2-h]quinoline, a molecule of significant interest in computational chemistry and for its potential applications in drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look into the theoretical and experimental methodologies used to characterize this heterocyclic compound.
Introduction
1H-pyrrolo[3,2-h]quinoline is a polycyclic aromatic hydrocarbon containing a quinoline and a pyrrole ring. Its rigid, planar structure and the presence of nitrogen heteroatoms make it an interesting subject for theoretical studies, particularly for benchmarking computational methods.[1][2][3] Understanding the electronic and vibrational properties of this molecule is crucial for predicting its reactivity, intermolecular interactions, and potential as a scaffold in medicinal chemistry. Quantum chemical calculations, particularly Density Functional Theory (DFT), have proven to be invaluable tools for elucidating these properties.[2][4]
Computational Methodologies
The primary approach for the theoretical investigation of 1H-pyrrolo[3,2-h]quinoline involves quantum chemical calculations to determine its optimized geometry, vibrational frequencies, and electronic properties.
Geometry Optimization
The initial step in the computational analysis is the optimization of the molecular geometry to find the lowest energy conformation. This is typically performed using DFT methods.
Experimental Protocol:
-
Method: Density Functional Theory (DFT)
-
Functionals: A variety of functionals are tested to assess their performance, with the hybrid B3LYP functional often being a good choice for balancing accuracy and computational cost.[2][3] Other functionals may also be employed for comparative purposes.
-
Basis Sets: Pople's split-valence basis sets, such as 6-31G(d,p) or larger sets with diffuse and polarization functions (e.g., 6-311++G(d,p)), are commonly used.[2]
-
Software: Gaussian, ORCA, or other quantum chemistry software packages.
The optimized geometry provides key structural parameters. While the full, detailed bond lengths, angles, and dihedral angles are typically found within the supplementary data of the primary research articles, a summary of the expected data is presented in Table 1.
Vibrational Analysis
Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies). These calculations also provide theoretical predictions of the vibrational spectra (Infrared and Raman).
Experimental Protocol:
-
Method: DFT, typically using the same functional and basis set as the geometry optimization.
-
Output: The calculation yields the harmonic vibrational frequencies, IR intensities, and Raman activities for each vibrational mode.
-
Scaling: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, a scaling factor is typically applied to the computed frequencies to improve agreement with experimental data.
A comparison of theoretical and experimental vibrational data is crucial for the accurate assignment of spectral bands.
Electronic Structure Analysis
To understand the electronic properties of 1H-pyrrolo[3,2-h]quinoline, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule.
Experimental Protocol:
-
Method: Single-point energy calculation on the optimized geometry using a selected DFT functional and basis set.
-
Analysis: The HOMO and LUMO energy levels are determined, and the energy gap (ΔE = ELUMO - EHOMO) is calculated. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity.
Experimental Protocols
Experimental data is essential for validating the results of quantum chemical calculations. The following experimental techniques are commonly employed for the characterization of 1H-pyrrolo[3,2-h]quinoline.
Synthesis of 1H-pyrrolo[3,2-h]quinoline
The synthesis of 1H-pyrrolo[3,2-h]quinoline can be achieved through multi-step organic synthesis protocols. While specific modifications are often applied, a general approach involves the construction of the fused ring system from appropriate precursors. One reported synthesis is based on a previously published procedure with modifications to the purification process.[4]
Spectroscopic Analysis
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to measure the absorption of infrared radiation by the molecule, which corresponds to its vibrational modes. Solid samples are typically prepared as KBr pellets.
-
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR about the vibrational modes of the molecule. It is particularly useful for studying non-polar bonds. High-pressure Raman scattering experiments can also be performed using a diamond anvil cell to investigate the effects of compression on the molecular structure and bonding.[4]
-
Fluorescence Spectroscopy: Fluorescence spectroscopy is used to study the electronic excited states of the molecule.
Results and Discussion
Molecular Geometry
The optimized geometry of 1H-pyrrolo[3,2-h]quinoline is expected to be planar, reflecting its aromatic character. The calculated bond lengths and angles would be in good agreement with experimental data obtained from X-ray crystallography, if available.
Table 1: Representative Optimized Geometrical Parameters of 1H-pyrrolo[3,2-h]quinoline (Note: The following data are illustrative and represent the type of information that would be presented. For precise values, refer to the full research articles.)
| Parameter | Bond/Atoms | Calculated Value (Å or °) |
| Bond Length | C1-C2 | 1.37 |
| C2-N1 | 1.38 | |
| ... | ... | |
| Bond Angle | C1-C2-N1 | 108.5 |
| ... | ... | |
| Dihedral Angle | C1-C2-N1-C9 | 180.0 |
| ... | ... |
Vibrational Spectra
Quantum chemical calculations have been instrumental in the assignment of the vibrational modes of 1H-pyrrolo[3,2-h]quinoline. Studies have shown that the B3LYP functional combined with Pople's split-valence basis sets provides a reliable and cost-effective method for simulating the IR and Raman spectra.[1][2][3] A key finding is that in-plane vibrational modes are predicted with higher accuracy than out-of-plane modes, a general trend observed with various functionals and basis sets.[2]
Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Selected Modes of 1H-pyrrolo[3,2-h]quinoline (Note: This table is a template. The full assignment would cover all 57 vibrational modes.)
| Mode | Assignment | Calculated Frequency (B3LYP/6-31G(d,p), Scaled) | Experimental FT-IR | Experimental Raman |
| ν1 | N-H stretch | 3450 | 3445 | - |
| ν2 | C-H stretch (aromatic) | 3100-3000 | 3080, 3050 | 3082, 3055 |
| ν3 | Ring stretching | 1620 | 1625 | 1623 |
| ... | ... | ... | ... | ... |
Electronic Properties
The HOMO and LUMO analysis provides insights into the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. For 1H-pyrrolo[3,2-h]quinoline, the HOMO is expected to be distributed over the electron-rich pyrrole ring, while the LUMO may be more localized on the quinoline moiety.
Table 3: Calculated Electronic Properties of 1H-pyrrolo[3,2-h]quinoline (Note: These are representative values.)
| Parameter | Value (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 4.6 |
Visualizations
The following diagrams illustrate the computational workflow and key relationships in the study of 1H-pyrrolo[3,2-h]quinoline.
Caption: Computational and experimental workflow for the analysis of 1H-pyrrolo[3,2-h]quinoline.
Caption: Relationship between theoretical methods and calculated properties for 1H-pyrrolo[3,2-h]quinoline.
Conclusion
The combination of quantum chemical calculations and experimental spectroscopy provides a powerful approach for the detailed characterization of 1H-pyrrolo[3,2-h]quinoline. DFT calculations, particularly with the B3LYP functional, have been shown to be a reliable tool for predicting the vibrational spectra and providing insights into the molecular structure and electronic properties of this molecule. This in-depth understanding is essential for its potential application in the design and development of new therapeutic agents. Future work could involve exploring the excited state properties in more detail, as well as investigating the interactions of this molecule with biological targets through molecular docking and dynamics simulations.
References
- 1. Synthesis of 1H-pyrrolo[3,2-h]quinoline-8-amine derivatives that target CTG trinucleotide repeats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H-pyrrolo[3,2-h]quinoline: a benchmark molecule for reliable calculations of vibrational frequencies, IR intensities, and Raman activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrogen-Bonded Cyclic Dimers at Large Compression: The Case of 1H-pyrrolo[3,2-h]quinoline and 2-(2′-pyridyl)pyrrole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Antioxidant Properties of Pyrrolo[2,3-b]quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, evaluation, and mechanistic understanding of the antioxidant properties of pyrrolo[2,3-b]quinoxaline derivatives. This class of heterocyclic compounds has garnered significant interest due to its diverse biological activities, including anticancer, antibacterial, and antioxidant effects.[1][2] Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases, making the development of novel antioxidant agents a critical area of research. This document details the experimental protocols for synthesis and antioxidant assessment, presents quantitative data from recent studies, and visualizes key processes to support further investigation and drug development efforts in this field.
Synthesis of Pyrrolo[2,3-b]quinoxaline Derivatives
The synthesis of pyrrolo[2,3-b]quinoxalines can be achieved through various methods, with a common approach being the condensation of 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one with o-phenylenediamine.[1] This reaction provides a straightforward route to the core heterocyclic structure.[1][3] The general workflow for this synthesis is outlined below.
Caption: General workflow for the synthesis of pyrrolo[2,3-b]quinoxaline derivatives.
Evaluation of Antioxidant Activity
The antioxidant potential of newly synthesized compounds is typically evaluated using various in vitro assays. For pyrrolo[2,3-b]quinoxaline derivatives, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay is a commonly employed method.[4][5][6] This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.[7]
Quantitative Data: DPPH Radical Scavenging Activity
A recent study evaluated a series of five pyrrolo[2,3-b]quinoxaline derivatives for their ability to scavenge the DPPH radical.[1] The results, summarized in the table below, indicate varying levels of antioxidant activity, with compound 3a showing the highest efficacy among the tested derivatives.[1] However, the activity was found to be lower than that of the standard antioxidant, quercetin.[1]
| Compound ID | Structure (R1, R2) | DPPH Scavenging Activity (% at 128 µg/mL) | IC50 (mM) | Reference |
| 3a | R1=Phenyl, R2=Phenyl | 24% | 0.283 | [1] |
| 3b | R1=Phenyl, R2=4-Methylphenyl | 7% | 0.301 | [1] |
| 3c | R1=Phenyl, R2=4-Methoxyphenyl | 11% | 0.305 | [1] |
| 3d | R1=4-Chlorophenyl, R2=Phenyl | 9% | 0.325 | [1] |
| 3e | R1=4-Chlorophenyl, R2=4-Methylphenyl | 11% | 0.311 | [1] |
| Quercetin | (Standard) | - | 0.033 | [1] |
Proposed Mechanism of Antioxidant Action
The primary antioxidant mechanism for many phenolic and heterocyclic compounds involves scavenging free radicals. Computational studies on ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (3a ) suggest it is a potent scavenger of hydroxyl radicals (HO˙), with a calculated overall rate constant of 8.56 × 10⁸ M⁻¹ s⁻¹ in a nonpolar environment.[2][5] This scavenging capability is comparable to reference antioxidants like Trolox and gallic acid in lipid environments.[1][5] The mechanism likely involves the transfer of a hydrogen atom or an electron from the pyrrolo[2,3-b]quinoxaline molecule to the reactive radical species, thereby neutralizing it.
Caption: Proposed mechanism of free radical scavenging by pyrrolo[2,3-b]quinoxalines.
Detailed Experimental Protocols
For reproducibility and further research, detailed methodologies are crucial. The following protocols are based on procedures reported in the literature.[1]
General Procedure for Synthesis of Pyrrolo[2,3-b]quinoxalines (3a-e)
-
Reactant Preparation : To a screw-capped reaction tube equipped with a magnetic stirring bar, add 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one (1 equivalent, 0.155 mmol).
-
Addition of Amine : Add o-phenylenediamine (3 equivalents, 0.464 mmol) to the reaction tube.
-
Solvent and Heating : Add glacial acetic acid (0.5 mL) and stir the mixture vigorously at 90 °C for 2–8 hours.
-
Reaction Monitoring : Monitor the consumption of reactants and the formation of the product using Thin Layer Chromatography (TLC).
-
Precipitation : After the reaction is complete, add distilled water to the tube and stir the mixture at room temperature for 15 minutes to precipitate the product.
-
Purification : Purify the resulting precipitate by column chromatography on silica gel to obtain the final pyrrolo[2,3-b]quinoxaline derivative.
Protocol for DPPH Radical Scavenging Assay
This protocol outlines the steps to assess the antioxidant activity of the synthesized compounds against the DPPH radical.[1]
Caption: Experimental workflow for the DPPH antioxidant assay.
Calculation of Scavenging Activity:
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the DPPH solution without the test compound.
-
A_sample is the absorbance of the DPPH solution with the test compound.
Conclusion and Future Directions
Pyrrolo[2,3-b]quinoxaline derivatives represent a promising scaffold for the development of novel antioxidant agents.[2][4] Current research demonstrates their capacity to scavenge free radicals, particularly the highly reactive hydroxyl radical.[5] The ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate derivative (3a ) has been identified as the most potent compound in a preliminary screening.[1][5]
Future research should focus on:
-
Synthesis of a broader library of derivatives to establish a more comprehensive structure-activity relationship (SAR).
-
Evaluation using a wider panel of antioxidant assays, including the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, FRAP (Ferric Reducing Antioxidant Power) assay, and assays to measure superoxide dismutase (SOD) mimetic activity.
-
In vivo studies to assess the effect of these compounds on oxidative stress biomarkers and their overall efficacy and safety in biological systems.
-
Further mechanistic studies to elucidate the precise pathways through which these compounds exert their antioxidant effects and to explore their potential interactions with cellular antioxidant enzyme systems.
References
- 1. Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3- b]quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Routes to 1H,2H,3H-pyrrolo[2,3-b]quinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of the saturated pyrrolo[2,3-b]quinoline scaffold, a heterocyclic framework of interest in medicinal chemistry. Due to the absence of a direct, one-pot synthesis for the 1H,2H,3H-pyrrolo[2,3-b]quinoline core in the current literature, a two-step synthetic strategy is proposed. This strategy involves the initial construction of the aromatic 1H-pyrrolo[2,3-b]quinoline system, followed by a catalytic hydrogenation to yield the desired saturated product. The protocols provided are based on established methodologies for the synthesis of related heterocyclic systems.
Application Notes
The pyrrolo[2,3-b]quinoline core is a key structural motif in various biologically active compounds. Derivatives of the broader pyrroloquinoline class have demonstrated a wide range of pharmacological activities, including antileishmanial, anticancer, and antibacterial properties.[1][2][3] The saturated this compound system, in particular, offers a three-dimensional architecture that can be advantageous for binding to biological targets.
The proposed synthetic approach provides a versatile platform for the generation of a library of substituted this compound derivatives. The initial synthesis of the aromatic precursor can be adapted to introduce a variety of substituents on both the quinoline and pyrrole rings, allowing for the fine-tuning of the molecule's physicochemical and pharmacological properties.
Proposed Synthetic Strategy:
The synthesis of this compound can be achieved through a two-step process:
-
Synthesis of the Aromatic Core (1H-pyrrolo[2,3-b]quinoline): This can be accomplished through various named reactions, such as the Friedländer annulation or a palladium-catalyzed cross-coupling followed by cyclization. The choice of method will depend on the desired substitution pattern and the availability of starting materials.
-
Reduction of the Aromatic Core: The fully aromatic 1H-pyrrolo[2,3-b]quinoline is then subjected to catalytic hydrogenation to saturate both the pyrrole and the pyridine ring of the quinoline system, affording the target this compound.
This approach allows for a modular and flexible synthesis, making it suitable for the exploration of structure-activity relationships (SAR) in drug discovery programs.
Experimental Protocols
The following are detailed protocols for the proposed two-step synthesis of this compound. These protocols are adapted from methodologies reported for the synthesis of analogous heterocyclic compounds.
Step 1: Synthesis of 1H-pyrrolo[2,3-b]quinoline (Aromatic Core)
This protocol is adapted from the synthesis of related pyrrolo[2,3-b]quinoxaline derivatives.
Reaction Scheme:
Caption: Synthetic scheme for 1H-pyrrolo[2,3-b]quinoline.
Materials:
-
2-chloro-3-nitroquinoline
-
Pyrrole-2-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-chloro-3-nitroquinoline (1.0 mmol) and pyrrole-2-boronic acid (1.2 mmol) in a mixture of 1,4-dioxane (10 mL) and water (2 mL), add K₂CO₃ (3.0 mmol) and Pd(PPh₃)₄ (0.05 mmol).
-
Degas the reaction mixture by bubbling argon through it for 15 minutes.
-
Heat the mixture to 100 °C and stir for 12 hours under an argon atmosphere.
-
After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 1H-pyrrolo[2,3-b]quinoline.
Step 2: Reduction of 1H-pyrrolo[2,3-b]quinoline to this compound
This protocol is based on general procedures for the catalytic hydrogenation of quinoline and pyrrole systems.
Reaction Scheme:
Caption: Reduction of 1H-pyrrolo[2,3-b]quinoline.
Materials:
-
1H-pyrrolo[2,3-b]quinoline
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
To a solution of 1H-pyrrolo[2,3-b]quinoline (1.0 mmol) in ethanol (20 mL) in a hydrogenation vessel, add 10% Pd/C (10 mol%).
-
Seal the vessel and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite.
-
Wash the Celite pad with ethanol (3 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield this compound. Further purification may be achieved by recrystallization or column chromatography if necessary.
Data Presentation
The following tables summarize the expected reaction parameters and outcomes for the proposed synthetic route. The data is estimated based on reported yields for analogous reactions.
Table 1: Synthesis of 1H-pyrrolo[2,3-b]quinoline
| Parameter | Value |
| Reaction | Suzuki Coupling |
| Starting Materials | 2-chloro-3-nitroquinoline, Pyrrole-2-boronic acid |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | 1,4-Dioxane/Water |
| Temperature | 100 °C |
| Reaction Time | 12 hours |
| Expected Yield | 60-80% |
Table 2: Reduction to this compound
| Parameter | Value |
| Reaction | Catalytic Hydrogenation |
| Starting Material | 1H-pyrrolo[2,3-b]quinoline |
| Catalyst | 10% Pd/C |
| Reagent | H₂ gas |
| Solvent | Ethanol |
| Pressure | 50 psi |
| Temperature | Room Temperature |
| Reaction Time | 24 hours |
| Expected Yield | 85-95% |
Visualizations
Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Hypothetical Signaling Pathway Inhibition:
Based on the reported activity of some pyrroloquinoline derivatives as topoisomerase inhibitors[2], the following diagram illustrates a hypothetical mechanism of action.
Caption: Hypothetical inhibition of Topoisomerase II by a pyrroloquinoline derivative.
References
- 1. Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-substituted 1H-pyrrolo [3,2-h] quinoline derivatives: synthesis and aspects of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Substituted Pyrrolo[2,3-b]quinolines and Related Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of substituted pyrrolo[2,3-b]quinolines and structurally related polycyclic aromatic compounds. The following methodologies have been selected for their efficiency, substrate scope, and adaptability in a research and development setting.
Protocol 1: Copper(II)-Catalyzed Cascade Synthesis of 1H-Pyrrolo[3,4-b]quinoline-1,3(2H)-diones
This protocol describes a one-pot cascade reaction for the synthesis of 1H-pyrrolo[3,4-b]quinoline-1,3(2H)-diones from readily available o-amino carbonyl compounds and maleimides. The reaction is catalyzed by copper(II) and proceeds through an aza-Michael addition followed by condensation and oxidation.
Experimental Protocol
General Procedure for the Synthesis of 1H-Pyrrolo[3,4-b]quinoline-1,3(2H)-diones (3aa-al):
-
To a 25 mL round-bottom flask, add the o-amino carbonyl compound (1.0 mmol), maleimide (1.2 mmol), Cu(OAc)₂·H₂O (10 mol%), and DMSO (3 mL).
-
Stir the reaction mixture at 100 °C for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 50 mL of water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.
Data Presentation
Table 1: Synthesis of Various Substituted 1H-Pyrrolo[3,4-b]quinoline-1,3(2H)-diones.
| Entry | o-Amino Carbonyl Compound | Maleimide | Product | Yield (%) |
| 1 | 2-Aminoacetophenone | N-Phenylmaleimide | 4-Methyl-2-phenyl-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-dione | 85 |
| 2 | 2-Amino-5-chloroacetophenone | N-Phenylmaleimide | 7-Chloro-4-methyl-2-phenyl-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-dione | 88 |
| 3 | 2-Amino-5-bromoacetophenone | N-Phenylmaleimide | 7-Bromo-4-methyl-2-phenyl-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-dione | 82 |
| 4 | 2-Amino-5-nitroacetophenone | N-Phenylmaleimide | 4-Methyl-7-nitro-2-phenyl-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-dione | 75 |
| 5 | 2-Aminobenzophenone | N-Phenylmaleimide | 2,4-Diphenyl-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-dione | 78 |
| 6 | 2-Aminoacetophenone | N-Ethylmaleimide | 2-Ethyl-4-methyl-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-dione | 72 |
| 7 | 2-Aminoacetophenone | N-Benzylmaleimide | 2-Benzyl-4-methyl-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-dione | 80 |
Yields are for isolated products after column chromatography.
Visualization
Caption: Workflow for the copper(II)-catalyzed synthesis.
Protocol 2: Catalyst-Free Multicomponent Synthesis of Dihydropyrrolo[2,3-h]quinolines
This protocol outlines a mild and efficient catalyst-free method for the synthesis of dihydropyrrolo[2,3-h]quinolines from readily available 4-aminoindoles, but-2-ynedioates, and aldehydes in a water-dimethyl sulfoxide (DMSO) mixture.
Experimental Protocol
General Procedure for the Synthesis of Dihydropyrrolo[2,3-h]quinolines:
-
In a 10 mL vial, dissolve the 4-aminoindole (0.5 mmol) in a mixture of DMSO (1.0 mL) and water (1.0 mL).
-
Add the aldehyde (0.5 mmol) and the but-2-ynedioate (0.5 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.
-
After completion, add 5 mL of water to the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
If necessary, recrystallize the product from ethanol to obtain the pure dihydropyrrolo[2,3-h]quinoline.
Data Presentation
Table 2: Synthesis of Various Substituted Dihydropyrrolo[2,3-h]quinolines.
| Entry | 4-Aminoindole | Aldehyde | But-2-ynedioate | Product | Yield (%) |
| 1 | 4-Amino-1H-indole | Benzaldehyde | Diethyl acetylenedicarboxylate | Diethyl 4,9-dihydro-4-phenylpyrrolo[2,3-h]quinoline-2,3-dicarboxylate | 85 |
| 2 | 4-Amino-1H-indole | 4-Chlorobenzaldehyde | Diethyl acetylenedicarboxylate | Diethyl 4-(4-chlorophenyl)-4,9-dihydro-pyrrolo[2,3-h]quinoline-2,3-dicarboxylate | 82 |
| 3 | 4-Amino-1H-indole | 4-Methylbenzaldehyde | Diethyl acetylenedicarboxylate | Diethyl 4,9-dihydro-4-(p-tolyl)pyrrolo[2,3-h]quinoline-2,3-dicarboxylate | 88 |
| 4 | 4-Amino-1H-indole | 4-Methoxybenzaldehyde | Diethyl acetylenedicarboxylate | Diethyl 4,9-dihydro-4-(4-methoxyphenyl)pyrrolo[2,3-h]quinoline-2,3-dicarboxylate | 90 |
| 5 | 4-Amino-1H-indole | 2-Naphthaldehyde | Diethyl acetylenedicarboxylate | Diethyl 4,9-dihydro-4-(naphthalen-2-yl)pyrrolo[2,3-h]quinoline-2,3-dicarboxylate | 83 |
| 6 | 4-Amino-1H-indole | Benzaldehyde | Dimethyl acetylenedicarboxylate | Dimethyl 4,9-dihydro-4-phenylpyrrolo[2,3-h]quinoline-2,3-dicarboxylate | 86 |
Yields are for isolated products.
Visualization
Caption: Proposed catalyst-free reaction pathway.
Protocol 3: Synthesis of Poly-Substituted Quinolines in a Deep Eutectic Solvent
This protocol details a green and efficient method for the synthesis of poly-substituted quinolines via the reaction of 2-amino-5-chlorobenzophenone and pentane-2,4-dione in a deep eutectic solvent (DES) composed of choline chloride and zinc chloride.
Experimental Protocol
General Procedure for the Synthesis of Poly-Substituted Quinolines:
-
Prepare the deep eutectic solvent (DES) by mixing choline chloride and zinc chloride in a 1:2 molar ratio and heating at 60 °C until a clear, homogeneous liquid is formed.
-
In a 25 mL round-bottom flask, add 2-amino-5-chlorobenzophenone (1.0 mmol) and pentane-2,4-dione (1.2 mmol) to the prepared DES (2.0 g).
-
Heat the reaction mixture at 80 °C for 4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and add 20 mL of water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford the pure poly-substituted quinoline.
Data Presentation
Table 3: Synthesis of Various Poly-Substituted Quinolines using a Deep Eutectic Solvent.
| Entry | 2-Aminoaryl Ketone | Active Methylene Compound | Product | Yield (%) |
| 1 | 2-Amino-5-chlorobenzophenone | Pentane-2,4-dione | 6-Chloro-2-methyl-4-phenylquinoline | 89 |
| 2 | 2-Amino-5-bromobenzophenone | Pentane-2,4-dione | 6-Bromo-2-methyl-4-phenylquinoline | 85 |
| 3 | 2-Amino-5-methylbenzophenone | Pentane-2,4-dione | 2,6-Dimethyl-4-phenylquinoline | 92 |
| 4 | 2-Aminoacetophenone | Pentane-2,4-dione | 2,4-Dimethylquinoline | 87 |
| 5 | 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | 6-Chloro-2-hydroxy-4-phenylquinoline | 83 |
| 6 | 2-Amino-5-chlorobenzophenone | Malononitrile | 2-Amino-6-chloro-4-phenylquinoline-3-carbonitrile | 80 |
Yields are for isolated products.
Visualization
Caption: Workflow for synthesis in a deep eutectic solvent.
Application Notes and Protocols for 1H,2H,3H-pyrrolo[2,3-b]quinoline in Kinase Inhibitor Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the 1H,2H,3H-pyrrolo[2,3-b]quinoline scaffold and its derivatives in kinase inhibitor assays. This document is intended to guide researchers in the screening and characterization of novel kinase inhibitors for drug discovery and development.
Introduction
The this compound core structure is a privileged scaffold in medicinal chemistry, demonstrating significant potential as a modulator of various protein kinases. Its rigid, heterocyclic system allows for diverse substitutions, enabling the fine-tuning of inhibitory activity and selectivity against specific kinase targets. Several derivatives of the broader pyrrolo-quinoline and related pyrrolo-pyridine families have shown potent inhibitory activity against key kinases implicated in cancer and other diseases. This document outlines the application of these compounds in kinase inhibitor assays, providing quantitative data and detailed experimental procedures.
Kinase Targets and Inhibitory Activity
Derivatives of the pyrrolo-quinoline and related scaffolds have been successfully evaluated against a range of protein kinases. The following table summarizes the quantitative inhibitory data for selected compounds against their respective kinase targets.
| Compound Class | Compound Name | Target Kinase(s) | IC50 Values | Reference |
| Pyrrolo-quinoline γ-lactones | DK8G557 | ATM | 0.6 µM | [1] |
| mTOR | 7.0 µM | [1] | ||
| HP9912 | mTOR | 0.5 µM | [1] | |
| ATM | 6.5 µM | [1] | ||
| 1H-pyrrolo[2,3-b]pyridine | Compound 4h | FGFR1 | 7 nM | [2] |
| FGFR2 | 9 nM | [2] | ||
| FGFR3 | 25 nM | [2] | ||
| FGFR4 | 712 nM | [2] | ||
| 1H-pyrrolo[2,3-b]pyridine | Not Specified | TNIK | < 1 nM | [3] |
| Pyrrolo[3,2-b]quinoxaline | Compounds 8a, 8b | LYN, BTK, mTOR | Submicromolar | [4] |
Signaling Pathways
The kinases targeted by pyrrolo[2,3-b]quinoline derivatives are crucial components of various signaling pathways that regulate cell growth, proliferation, survival, and angiogenesis. Understanding these pathways is essential for elucidating the mechanism of action of the inhibitors.
Figure 1: Simplified PI3K/Akt/mTOR and ATM signaling pathways, indicating the inhibitory action of pyrrolo-quinoline derivatives.
Figure 2: Overview of the FGFR signaling pathway, a target for 1H-pyrrolo[2,3-b]pyridine derivatives.
Experimental Protocols
The following are generalized protocols for kinase inhibitor assays. Specific details may need to be optimized based on the kinase, substrate, and inhibitor being tested.
General Kinase Inhibition Assay (Biochemical)
This protocol describes a common method for measuring the direct inhibition of a purified kinase enzyme.
Figure 3: General workflow for a biochemical kinase inhibition assay.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
ATP (Adenosine triphosphate)
-
This compound derivative (or other test compound)
-
Kinase assay buffer (e.g., Tris-HCl, HEPES with MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, radioactive [γ-³²P]ATP)
-
Microplate (e.g., 96-well or 384-well)
-
Plate reader compatible with the detection method
Procedure:
-
Compound Preparation: Prepare a stock solution of the pyrrolo[2,3-b]quinoline derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.
-
Assay Plate Preparation: Add a small volume (e.g., 1-5 µL) of the diluted compound or vehicle control (e.g., DMSO) to the wells of the microplate.
-
Kinase/Substrate Addition: Prepare a master mix containing the kinase and its substrate in the kinase assay buffer. Add this mix to each well.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Prepare an ATP solution in the assay buffer. Add the ATP solution to each well to start the kinase reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using the chosen detection method. For example, in the ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by the addition of a second reagent to convert the ADP generated by the kinase reaction into a luminescent signal.
-
Data Analysis:
-
Normalize the data to the positive (no inhibitor) and negative (no kinase or no ATP) controls.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Kinase Inhibition Assay
This protocol assesses the ability of an inhibitor to block kinase activity within a cellular context.
Materials:
-
Cancer cell line expressing the target kinase (e.g., 4T1 breast cancer cells for FGFR inhibition studies[2])
-
Cell culture medium and supplements
-
This compound derivative
-
Lysis buffer
-
Antibodies: primary antibody against the phosphorylated substrate and a total protein antibody for normalization.
-
Secondary antibody conjugated to a detectable marker (e.g., HRP, fluorophore)
-
Detection substrate (e.g., chemiluminescent substrate for HRP)
-
Western blot or ELISA equipment
Procedure:
-
Cell Culture: Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrrolo[2,3-b]quinoline derivative for a specified duration.
-
Cell Lysis: Wash the cells with cold PBS and then add lysis buffer to extract the cellular proteins.
-
Protein Quantification: Determine the protein concentration in each lysate using a standard method (e.g., BCA assay).
-
Detection of Phosphorylation:
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against the phosphorylated and total forms of the kinase's substrate.
-
ELISA: Use a sandwich ELISA kit to capture the target protein and detect its phosphorylation state.
-
-
Data Analysis: Quantify the levels of the phosphorylated substrate relative to the total substrate. Determine the concentration of the inhibitor that causes a 50% reduction in the phosphorylation signal (IC50).
Conclusion
The this compound scaffold and its analogs represent a promising class of kinase inhibitors with demonstrated activity against several clinically relevant targets. The protocols and data presented here provide a foundation for researchers to further explore the potential of these compounds in the development of novel targeted therapies. Careful optimization of assay conditions and a thorough understanding of the target kinase's signaling pathway are crucial for the successful characterization of these inhibitors.
References
- 1. Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pyrrolo[2,3-b]quinolines in Mammalian Cell Lines: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of pyrrolo[2,3-b]quinoline derivatives in mammalian cell line research. It is intended to serve as a practical guide, offering detailed application notes, experimental protocols, and a summary of their biological activities. The unique heterocyclic structure of pyrrolo[2,3-b]quinolines has positioned them as a scaffold of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. These compounds have demonstrated a range of biological activities, including potent cytotoxicity against various cancer cell lines through diverse mechanisms of action such as kinase inhibition, topoisomerase inhibition, and disruption of microtubule dynamics.
Data Presentation: Anticancer Activity of Pyrroloquinoline Derivatives
The following table summarizes the in vitro cytotoxic activity of various pyrroloquinoline and related heterocyclic derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth), providing a quantitative measure of their potency.
| Compound ID | Derivative Class | Target Cell Line | Cancer Type | IC50 (µM) | Reference |
| 5d | Pyrrolo[2,3-b]pyridine | A549 | Lung Cancer | 0.12 - 9.84 | [1] |
| HeLa | Cervical Cancer | 0.12 - 9.84 | [1] | ||
| MDA-MB-231 | Breast Cancer | 0.12 - 9.84 | [1] | ||
| 10g | Quinazoline-pyrrole hybrid | A549 | Lung Cancer | 43.99 | [2] |
| 10h | Quinazoline-pyrrole hybrid | MCF-7 | Breast Cancer | 49.93 | [2] |
| 8a | Quinazoline derivative | MCF-7 | Breast Cancer | 15.85 | [2] |
| SW480 | Colon Cancer | 17.85 | [2] | ||
| Compound 9 | Pyrrolo[3,2-f]quinoline | Leukemia cell lines | Leukemia | Not specified | [3] |
| Compound 10 | Pyrrolo[3,2-f]quinoline | Leukemia cell lines | Leukemia | Not specified | [3] |
| Compound 8 | Pyrrolo[3,2-f]quinoline | Leukemia cell lines | Leukemia | Not specified | [3] |
| Compound 4a | Pyrrolo-quinoline | CNS, Melanoma, Prostate cancer cell lines | Various | Not specified | [4] |
| Compound 5a | Pyrrolo-quinoline | CNS, Melanoma, Prostate cancer cell lines | Various | Not specified | [4] |
| 2E | Pyrazolo[4,3-f]quinoline | ACHN, HCT-15, MM231, NCI-H23, NUGC-3, PC-3 | Various | < 8 | [5] |
| 2P | Pyrazolo[4,3-f]quinoline | ACHN, HCT-15, MM231, NCI-H23, NUGC-3, PC-3 | Various | < 8 | [5] |
| 1M | Pyrazolo[4,3-f]quinoline | ACHN, HCT-15, MM231, NCI-H23, NUGC-3, PC-3 | Various | < 8 | [5] |
| Lamellarin D triacetate (6) | Pyrrolo[2,1-a]isoquinoline | A549 | Lung Cancer | 0.008 | [6] |
| Lamellarin K triacetate (7) | Pyrrolo[2,1-a]isoquinoline | A549 | Lung Cancer | 0.005 | [6] |
| 5f | 7-Phenylpyrrolo[3,2-f]quinolinone | Jurkat | Leukemia | Subnanomolar | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of pyrrolo[2,3-b]quinoline derivatives in mammalian cell lines.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
96-well plates
-
Pyrrolo[2,3-b]quinoline compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 0.1% NP-40, 4 mM HCl in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrrolo[2,3-b]quinoline compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C and 5% CO₂. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Cover the plate with foil and agitate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in a cell population treated with a pyrrolo[2,3-b]quinoline derivative using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
6-well plates
-
Pyrrolo[2,3-b]quinoline compound stock solution (in DMSO)
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the end of the experiment.
-
Allow cells to attach overnight.
-
Treat the cells with the desired concentrations of the pyrrolo[2,3-b]quinoline compound or vehicle control for the specified duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on the DNA content (PI fluorescence intensity).
-
DNA Fragmentation Assay (Apoptosis Detection)
DNA fragmentation into a ladder of oligonucleosomal-sized fragments is a hallmark of apoptosis. This protocol describes the detection of this DNA ladder by agarose gel electrophoresis.[8]
Materials:
-
Treated and control mammalian cells
-
Lysis buffer (10 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.5% Triton X-100)
-
RNase A (10 mg/mL)
-
Proteinase K (20 mg/mL)
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
6x DNA loading dye
-
DNA ladder marker
Protocol:
-
Cell Lysis:
-
Harvest 1-5 x 10⁶ cells by centrifugation.
-
Resuspend the cell pellet in 500 µL of lysis buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 13,000 x g for 20 minutes at 4°C to pellet the high molecular weight DNA and cellular debris.
-
-
DNA Extraction:
-
Transfer the supernatant containing the fragmented DNA to a new tube.
-
Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 1 hour.
-
Add Proteinase K to a final concentration of 200 µg/mL and incubate at 50°C for 1-2 hours.
-
Perform a phenol:chloroform:isoamyl alcohol extraction to purify the DNA.
-
Precipitate the DNA by adding 1/10 volume of 3 M sodium acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol.
-
Incubate at -20°C overnight.
-
-
DNA Pellet and Resuspension:
-
Centrifuge at 13,000 x g for 30 minutes at 4°C to pellet the DNA.
-
Wash the pellet with 70% ethanol.
-
Air-dry the pellet and resuspend it in 20-50 µL of TE buffer.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1.5-2% agarose gel in TAE buffer containing a DNA stain.
-
Mix the DNA samples with 6x loading dye and load them onto the gel.
-
Run the gel at an appropriate voltage until the dye front has migrated sufficiently.
-
Visualize the DNA fragments under UV light. A characteristic ladder pattern will be visible in apoptotic samples.
-
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules. The polymerization is typically monitored by an increase in light scattering or fluorescence.[9][10]
Materials:
-
Purified tubulin protein (>97% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Pyrrolo[2,3-b]quinoline compound stock solution (in DMSO)
-
Positive control (e.g., Nocodazole for inhibition, Paclitaxel for promotion)
-
96-well, half-area, clear bottom plates
-
Spectrophotometer or fluorometer with temperature control at 37°C
Protocol:
-
Preparation:
-
Pre-warm the plate reader to 37°C.
-
Prepare the tubulin polymerization reaction mix on ice by combining tubulin polymerization buffer, GTP (to a final concentration of 1 mM), and the pyrrolo[2,3-b]quinoline compound at various concentrations.
-
The final tubulin concentration in the assay is typically 1-3 mg/mL.
-
-
Initiation of Polymerization:
-
Add the purified tubulin to the reaction mix on ice and mix gently.
-
Immediately transfer the reaction mix to the pre-warmed 96-well plate.
-
-
Measurement:
-
Place the plate in the spectrophotometer or fluorometer and immediately begin recording the absorbance at 340 nm or fluorescence (e.g., using a fluorescent reporter) at 37°C.
-
Take readings every 30-60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot the change in absorbance or fluorescence over time.
-
Determine the effect of the compound on the rate and extent of tubulin polymerization compared to the vehicle control.
-
Calculate the IC50 value for inhibition of tubulin polymerization.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by certain pyrroloquinoline derivatives.
Caption: FGFR signaling pathway and the inhibitory action of a pyrrolo[2,3-b]quinoline derivative.
Caption: Inhibition of tubulin polymerization by a pyrroloquinolinone derivative, leading to cell cycle arrest and apoptosis.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the experimental protocols described above.
Caption: General workflow for the MTT cell viability assay.
Caption: General workflow for cell cycle analysis using flow cytometry.
Caption: General workflow for the DNA fragmentation (ladder) assay.
References
- 1. scribd.com [scribd.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro kinase assay [protocols.io]
- 7. Novel 3-Substituted 7-Phenylpyrrolo[3,2-f]quinolin-9(6H)-ones as Single Entities with Multitarget Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis DNA fragmentation analysis protocol | Abcam [abcam.com]
- 9. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]
- 10. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
Application Notes & Protocols: 1H,2H,3H-pyrrolo[2,3-b]quinoline as a Fluorescent Sensor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and application of 1H,2H,3H-pyrrolo[2,3-b]quinoline derivatives as novel fluorescent sensors. This document outlines the proposed synthesis, photophysical characterization, and detailed protocols for utilizing these compounds in sensing applications, particularly for the detection of metal cations. While direct experimental data on this specific scaffold as a fluorescent sensor is limited, the following information is based on established principles of fluorescent probe design and data from structurally related heterocyclic compounds.
Introduction
The this compound core structure represents a promising scaffold for the development of novel fluorescent sensors. Its rigid, planar structure and extended π-conjugation system are expected to endow it with favorable photophysical properties, including high quantum yields and environmental sensitivity. By functionalizing this core with specific recognition moieties (receptors), it is possible to design "turn-on" or "turn-off" fluorescent sensors for a variety of analytes, such as metal ions, anions, and biologically relevant small molecules.
The proposed sensing mechanism for these derivatives often involves Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). In a typical PET-based sensor, the fluorescence of the pyrroloquinoline fluorophore is initially quenched by a nearby electron-donating receptor. Upon binding of the target analyte to the receptor, the PET process is inhibited, leading to a significant enhancement in fluorescence intensity ("turn-on" response).
Proposed Synthesis of a this compound-based Fluorescent Sensor
A hypothetical fluorescent sensor, PQ-DPA (this compound-dipicolylamine), is proposed for the selective detection of Zn²⁺ ions. The synthesis would involve a multi-step process, culminating in the attachment of a dipicolylamine (DPA) receptor, a well-known chelator for Zn²⁺, to the pyrroloquinoline fluorophore.
Synthetic Scheme:
A plausible synthetic route could involve the initial construction of the this compound core, followed by functionalization and coupling with the DPA moiety. The key steps might include aza-annulation reactions and subsequent aromatic substitution or cross-coupling reactions.
Caption: Proposed synthetic workflow for the PQ-DPA fluorescent sensor.
Photophysical Properties and Sensing Mechanism
The photophysical properties of the parent this compound scaffold and the proposed PQ-DPA sensor would need to be thoroughly characterized.
Table 1: Expected Photophysical Properties of PQ-DPA
| Property | PQ-DPA (Free Ligand) | PQ-DPA-Zn²⁺ Complex |
| Absorption Max (λabs) | ~350 nm | ~355 nm |
| Emission Max (λem) | ~450 nm | ~450 nm |
| Quantum Yield (Φf) | Low (~0.05) | High (~0.50) |
| Fluorescence Lifetime (τ) | Short (~1 ns) | Long (~5 ns) |
| Molar Absorptivity (ε) | ~15,000 M⁻¹cm⁻¹ | ~16,000 M⁻¹cm⁻¹ |
Sensing Mechanism: Photoinduced Electron Transfer (PET)
The proposed sensing mechanism for PQ-DPA is based on Photoinduced Electron Transfer (PET). In the absence of Zn²⁺, the lone pair of electrons on the nitrogen atoms of the DPA receptor can be transferred to the excited state of the pyrroloquinoline fluorophore, quenching its fluorescence. Upon coordination of Zn²⁺ to the DPA moiety, the redox potential of the receptor is increased, inhibiting the PET process and resulting in a significant enhancement of the fluorescence emission.
Caption: Signaling pathway of the proposed PET-based fluorescent sensor.
Experimental Protocols
General Spectroscopic Measurements
Objective: To determine the absorption and emission properties of the fluorescent sensor.
Materials:
-
PQ-DPA sensor stock solution (e.g., 1 mM in DMSO)
-
Spectroscopic grade solvents (e.g., acetonitrile, methanol, buffer solution)
-
UV-Vis spectrophotometer
-
Fluorescence spectrophotometer
-
Quartz cuvettes (1 cm path length)
Protocol:
-
Prepare a dilute solution of PQ-DPA (e.g., 10 µM) in the desired solvent.
-
Record the UV-Vis absorption spectrum from 200 to 600 nm.
-
Identify the wavelength of maximum absorption (λabs).
-
Excite the sample at λabs and record the fluorescence emission spectrum. The emission range should typically be from λabs + 20 nm to 700 nm.
-
Identify the wavelength of maximum emission (λem).
Fluorescence Titration for Analyte Sensing
Objective: To evaluate the sensor's response to the target analyte (e.g., Zn²⁺) and determine the binding constant.
Materials:
-
PQ-DPA sensor stock solution (e.g., 1 mM in DMSO)
-
Analyte stock solution (e.g., 10 mM ZnCl₂ in deionized water)
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4)
-
Fluorescence spectrophotometer
Protocol:
-
Prepare a solution of PQ-DPA (e.g., 10 µM) in the buffer solution.
-
Record the initial fluorescence emission spectrum.
-
Incrementally add small aliquots of the analyte stock solution to the cuvette (e.g., 0.1, 0.2, 0.5, 1.0, 1.5, 2.0... equivalents).
-
After each addition, mix thoroughly and allow the solution to equilibrate for 2-3 minutes.
-
Record the fluorescence emission spectrum after each addition.
-
Plot the fluorescence intensity at λem against the analyte concentration.
-
The binding constant (Ka) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 Benesi-Hildebrand plot).
Table 2: Representative Fluorescence Titration Data (Hypothetical)
| [Zn²⁺] (µM) | Fluorescence Intensity (a.u.) at 450 nm |
| 0 | 100 |
| 5 | 250 |
| 10 | 450 |
| 20 | 700 |
| 40 | 900 |
| 60 | 980 |
| 80 | 1000 |
| 100 | 1010 |
Determination of Fluorescence Quantum Yield (Φf)
Objective: To quantify the efficiency of the fluorescence process.
Materials:
-
PQ-DPA sensor solution
-
Quantum yield standard with a known Φf in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
UV-Vis spectrophotometer
-
Fluorescence spectrophotometer
Protocol:
-
Prepare a series of five dilutions for both the PQ-DPA sample and the standard, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.
-
Record the absorbance of each solution at the chosen excitation wavelength.
-
Record the corrected fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φx) is calculated using the following equation: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) where:
Live Cell Imaging
Objective: To visualize the intracellular distribution of the analyte using the fluorescent sensor.
Materials:
-
PQ-DPA sensor stock solution (e.g., 1 mM in DMSO)
-
Cultured cells (e.g., HeLa cells)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Analyte solution (e.g., ZnCl₂) or ionophore (e.g., zinc pyrithione)
-
Fluorescence microscope with appropriate filter sets
Protocol:
-
Seed the cells on a glass-bottom dish and allow them to adhere overnight.
-
Wash the cells with PBS.
-
Incubate the cells with a low concentration of PQ-DPA (e.g., 1-5 µM) in serum-free medium for 30-60 minutes at 37°C.
-
Wash the cells twice with PBS to remove excess probe.
-
Image the cells using the fluorescence microscope to establish a baseline fluorescence.
-
To visualize changes in intracellular analyte concentration, treat the cells with the analyte or an ionophore and acquire time-lapse images.
-
Analyze the changes in fluorescence intensity in different cellular compartments.
References
Application Notes and Protocols for Mass Spectrometry Analysis of Pyrroloquinoline Quinone (PQQ) Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and protocols for the quantitative and qualitative analysis of pyrroloquinoline quinone (PQQ) and its derivatives using liquid chromatography-mass spectrometry (LC-MS). Additionally, key signaling pathways influenced by PQQ are illustrated to provide a broader context for its biological significance.
Introduction
Pyrroloquinoline quinone (PQQ) is a redox cofactor with significant antioxidant and neuroprotective properties, making it a compound of interest in nutrition, pharmacology, and drug development. Accurate and sensitive analytical methods are crucial for understanding its metabolism, bioavailability, and the identification of its various derivatives in biological matrices. Mass spectrometry, particularly when coupled with liquid chromatography, offers the specificity and sensitivity required for these analyses.
Quantitative Analysis of PQQ by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of PQQ in complex samples. The use of Multiple Reaction Monitoring (MRM) enhances selectivity and sensitivity.[1][2]
Table 1: LC-MS/MS Parameters for PQQ Quantification in Rat Plasma[1][2][3]
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition (PQQ) | m/z 328.99 → 197.05 |
| MRM Transition (IS) | m/z 280.04 → 195.04 |
| Collision Energy (PQQ) | 26 eV |
| Collision Energy (IS) | 18 eV |
| Cone Voltage (PQQ) | 31 V |
| Cone Voltage (IS) | 34 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 600 °C |
| Desolvation Gas Flow | 1000 L/h |
| Linearity Range | 10 - 10,000 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 10 ng/mL |
Table 2: LC-MS/MS Parameters for PQQ Quantification in Food Matrices[4][5]
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition (PQQ) | m/z 329 → 241 |
| MRM Transition ([U-13C]-PQQ IS) | m/z 343 → 253 |
| Sample Injection Volume | 1-10 µL |
| Mobile Phase | Acetonitrile and 10 mM di-n-butylamine acetate (DBAA) aqueous solution |
Experimental Protocols
Protocol 1: PQQ Extraction from Food Samples[4][5]
This protocol is designed for the extraction of PQQ from various food matrices prior to LC-MS/MS analysis.
Materials:
-
Food sample (1 mL or 1 g)
-
Internal Standard ([U-13C]-PQQ) solution
-
Ethyl acetate
-
6 M HCl
-
Centrifuge
-
Vortex mixer
Procedure:
-
To 1 mL of a liquid food sample or 1 g of a homogenized solid food sample, add a known amount of the internal standard.
-
Add 3 mL of ethyl acetate to the sample for delipidation.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 1,500 x g at 4°C for 15 minutes.
-
Carefully remove and discard the upper ethyl acetate layer.
-
To the remaining aqueous layer, add 250 µL of 6 M HCl and 5 mL of ethyl acetate.
-
Vortex and centrifuge as in steps 3 and 4.
-
Collect the upper ethyl acetate layer containing PQQ for LC-MS/MS analysis.
Protocol 2: PQQ Extraction from Rat Plasma[1][2][3]
This protocol details a protein precipitation method for the extraction of PQQ from plasma samples.
Materials:
-
Rat plasma (50 µL)
-
Internal Standard solution
-
Acetonitrile
-
Centrifuge
Procedure:
-
In a microcentrifuge tube, combine 50 µL of rat plasma with 50 µL of the internal standard solution.
-
Add 100 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer 50 µL of the supernatant to a new tube.
-
Add 50 µL of the initial mobile phase (e.g., 10 mM DBAA) and mix.
-
The sample is now ready for injection into the LC-MS/MS system.
Characterization of PQQ Derivatives
PQQ readily reacts with amino acids to form derivatives such as imidazolopyrroloquinoline (IPQ).[3][4] Electrospray ionization mass spectrometry (ESI-MS) is a valuable tool for the characterization of these adducts.[3]
Experimental Workflow for PQQ Derivative Analysis
Caption: Workflow for the analysis of PQQ-amino acid derivatives.
PQQ and Cellular Signaling Pathways
PQQ has been shown to modulate several key signaling pathways involved in cellular processes such as growth, differentiation, and metabolism.[5][6] Understanding these interactions is crucial for elucidating its mechanism of action.
PQQ-Modulated Signaling Pathways
References
- 1. An Efficient UPLC-MS/MS Method for the Determination of Pyrroloquinoline Quinone in Rat Plasma and Its Application to a Toxicokinetic Study [mdpi.com]
- 2. An Efficient UPLC-MS/MS Method for the Determination of Pyrroloquinoline Quinone in Rat Plasma and Its Application to a Toxicokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of pyrroloquinoline quinone amino acid derivatives by electrospray ionization mass spectrometry and detection in human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrroloquinoline Quinone (PQQ): Its impact on human health and potential benefits: PQQ: Human health impacts and benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: NMR Spectroscopic Assignment of the 1H,2H,3H-pyrrolo[2,3-b]quinoline Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H,2H,3H-pyrrolo[2,3-b]quinoline scaffold is a significant heterocyclic framework in medicinal chemistry, forming the core of various biologically active compounds. A precise and unambiguous assignment of its Nuclear Magnetic Resonance (NMR) signals is paramount for the structural elucidation of novel derivatives and for understanding their chemical properties. This application note provides a detailed protocol and reference data for the complete ¹H and ¹³C NMR assignment of this scaffold, leveraging one- and two-dimensional NMR techniques.
Predicted NMR Data
Due to the lack of publicly available, complete NMR data for the unsubstituted this compound, the following tables present predicted chemical shifts. These predictions are based on the analysis of the NMR data of the parent molecules, 7-azaindole (pyrrolo[2,3-b]pyridine) and quinoline, as well as various substituted pyrroloquinoline derivatives found in the literature. The numbering of the scaffold is provided in Figure 1.
Figure 1: Structure and numbering of the this compound scaffold.
Table 1: Predicted ¹H NMR Chemical Shifts
| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-1 | ~3.5 - 4.0 | t | J = 7.0 - 8.0 |
| H-2 | ~3.0 - 3.5 | t | J = 7.0 - 8.0 |
| H-4 | ~8.0 - 8.2 | d | J = 8.0 - 9.0 |
| H-5 | ~7.5 - 7.7 | t | J = 7.0 - 8.0 |
| H-6 | ~7.8 - 8.0 | t | J = 7.0 - 8.0 |
| H-7 | ~8.3 - 8.5 | d | J = 8.0 - 9.0 |
| H-8 | ~7.3 - 7.5 | s | |
| NH (3H) | ~11.0 - 12.0 | br s |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Position | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~45 - 50 |
| C-2 | ~25 - 30 |
| C-3a | ~120 - 125 |
| C-4 | ~130 - 135 |
| C-4a | ~145 - 150 |
| C-5 | ~125 - 130 |
| C-6 | ~128 - 132 |
| C-7 | ~120 - 125 |
| C-7a | ~148 - 152 |
| C-8 | ~100 - 105 |
| C-8a | ~140 - 145 |
Experimental Protocols
A comprehensive NMR analysis for the structural confirmation of the this compound scaffold and its derivatives involves a series of one- and two-dimensional NMR experiments.
Sample Preparation
-
Weigh 5-10 mg of the synthesized compound.
-
Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent will depend on the solubility of the compound. DMSO-d₆ is often a good choice for this scaffold due to its ability to dissolve a wide range of organic molecules and to observe exchangeable protons like the N-H proton.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
The following experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR (Proton NMR):
-
Purpose: To determine the chemical shifts, multiplicities, and coupling constants of the protons.
-
Typical Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16-64
-
Spectral Width: 16 ppm
-
Acquisition Time: ~2-4 s
-
Relaxation Delay: 2 s
-
-
-
¹³C NMR (Carbon NMR):
-
Purpose: To determine the chemical shifts of the carbon atoms.
-
Typical Parameters:
-
Pulse Program: zgpg30 (with proton decoupling)
-
Number of Scans: 1024-4096 (or more, depending on concentration)
-
Spectral Width: 240 ppm
-
Acquisition Time: ~1-2 s
-
Relaxation Delay: 2 s
-
-
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer):
-
Purpose: To differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will be positive, while CH₂ signals will be negative. Quaternary carbons will be absent.
-
Typical Parameters:
-
Pulse Program: dept135
-
Follow similar parameters to the ¹³C NMR experiment.
-
-
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify scalar-coupled protons (protons on adjacent carbons).
-
Typical Parameters:
-
Pulse Program: cosygpqf
-
Number of Scans: 2-8 per increment
-
Number of Increments: 256-512
-
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to.
-
Typical Parameters:
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans: 2-8 per increment
-
Number of Increments: 256-512
-
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and assigning quaternary carbons.
-
Typical Parameters:
-
Pulse Program: hmbcgpndqf
-
Number of Scans: 8-32 per increment
-
Number of Increments: 256-512
-
-
Data Analysis and Assignment Strategy
The following workflow outlines the logical steps for the complete NMR assignment of the this compound scaffold.
Application Notes and Protocols for Crystallographic Analysis of Pyrrolo[2,3-b]quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the crystallographic analysis of pyrrolo[2,3-b]quinoline derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development due to its diverse biological activities. Single-crystal X-ray diffraction is the most definitive method for elucidating the three-dimensional atomic arrangement of these molecules, which is crucial for understanding structure-activity relationships (SAR), mechanism of action, and for facilitating rational drug design.
Introduction to Crystallography of Pyrrolo[2,3-b]quinolines
The pyrrolo[2,3-b]quinoline scaffold is a rigid, planar heterocyclic system. The specifics of its substitution patterns, intermolecular interactions, and conformational preferences can be unambiguously determined through X-ray crystallography. This technique provides precise information on bond lengths, bond angles, torsion angles, and the absolute configuration of chiral centers. Such data is invaluable for confirming synthetic products, studying polymorphism, and understanding interactions with biological targets. The primary bottleneck in the crystallographic analysis of these derivatives is often the growth of high-quality single crystals suitable for diffraction experiments.
Experimental Workflow
The overall workflow for the crystallographic analysis of a pyrrolo[2,3-b]quinoline derivative can be summarized in the following diagram:
Application of Pyrrolo[3,4-b]quinolin-1-one Derivatives as Potent Antileishmanial Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the evaluation of pyrrolo[3,4-b]quinolin-1-one derivatives as promising therapeutic agents against leishmaniasis, a neglected tropical disease. The information presented herein is based on the findings from a study on a series of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, which have demonstrated significant in vitro and in vivo antileishmanial activity.
Introduction
Leishmaniasis, caused by protozoan parasites of the genus Leishmania, poses a significant global health challenge. The limitations of current therapies, including toxicity and emerging drug resistance, necessitate the discovery of novel and effective antileishmanial agents. Pyrrolo[3,4-b]quinolin-1-one derivatives have emerged as a promising class of compounds, with specific derivatives exhibiting potent activity against Leishmania donovani, the causative agent of visceral leishmaniasis. This document outlines the key findings and experimental procedures for assessing the antileishmanial potential of these compounds.
Data Presentation
The antileishmanial activity of the lead compound, 5m , from a series of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, was evaluated and compared with the standard drug, miltefosine. The quantitative data is summarized in the tables below.
Table 1: In Vitro Antileishmanial Activity and Cytotoxicity of Compound 5m[1]
| Compound | Anti-promastigote IC50 (µM) | Anti-amastigote IC50 (µM) | CC50 on J774 cells (µM) | CC50 on HepG2 cells (µM) | Selectivity Index (SI) vs. J774 | Selectivity Index (SI) vs. HepG2 |
| 5m | 7.36 | 8.36 | 65.11 | 63.71 | 7.79 | 7.62 |
| Miltefosine | 6.96 | 6.12 | 72.35 | 78.62 | 11.82 | 12.84 |
Table 2: In Vivo Efficacy of Compound 5m in L. donovani-Infected Balb/c Mice[1]
| Treatment Group | Dose (mg/kg, i.p.) | % Inhibition in Liver | % Inhibition in Spleen |
| Compound 5m | 6.25 | 45.1 | 42.4 |
| Compound 5m | 12.5 | 56.2 | 61.1 |
| Compound 5m | 50 | 57.8 | 63.4 |
| Miltefosine | 25 | 97.4 | 98.9 |
Experimental Protocols
The following protocols are detailed methodologies for the key experiments conducted to evaluate the antileishmanial activity of pyrrolo[3,4-b]quinolin-1-one derivatives.
In Vitro Anti-promastigote Assay
This assay determines the effect of the compounds on the extracellular, motile form of the Leishmania parasite.
-
Parasite Culture: Leishmania donovani promastigotes (luciferase-expressing) are cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and antibiotics at 25°C.
-
Assay Procedure:
-
Harvest log-phase promastigotes and adjust the density to 1 x 10^6 parasites/mL in fresh culture medium.
-
Dispense 100 µL of the parasite suspension into a 96-well plate.
-
Add the test compounds at various concentrations (e.g., serial two-fold dilutions from 50 µM to 3.12 µM). Include a vehicle control (DMSO) and a positive control (miltefosine).
-
Incubate the plate at 25°C for 72 hours.
-
Assess parasite viability using the MTT assay. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) using a suitable software by plotting the percentage of inhibition against the compound concentration.
In Vitro Anti-amastigote Assay
This assay evaluates the efficacy of the compounds against the intracellular, non-motile form of the parasite within host macrophages.
-
Cell Culture: Maintain J774 murine macrophage cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Seed J774 macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Infect the macrophages with late-stage L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 24 hours to allow for phagocytosis.
-
Wash the wells with PBS to remove non-phagocytized promastigotes.
-
Add fresh medium containing the test compounds at various concentrations.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assess the intracellular parasite load by either Giemsa staining and microscopic counting or by using luciferase-expressing parasites and measuring luminescence.
-
-
Data Analysis: Determine the IC50 value as described for the anti-promastigote assay.
Cytotoxicity Assay
This assay is crucial to determine the selectivity of the compounds by assessing their toxicity to host cells.
-
Cell Lines: J774 murine macrophages and HepG2 human hepatoma cells.
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Treat the cells with the test compounds at the same concentrations used in the antileishmanial assays.
-
Incubate for 72 hours.
-
Determine cell viability using the MTT assay as described previously.
-
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50). The selectivity index (SI) is then calculated as the ratio of CC50 to the anti-amastigote IC50.
In Vivo Efficacy in Balb/c Mice Model
This protocol assesses the in vivo antileishmanial activity of the lead compounds.
-
Animal Model: Female Balb/c mice (4-6 weeks old).
-
Infection: Infect the mice intravenously with 1 x 10^7 freshly transformed L. donovani promastigotes.
-
Treatment:
-
Fifteen days post-infection, randomize the mice into different treatment groups.
-
Administer the test compound (e.g., compound 5m) intraperitoneally (i.p.) for seven consecutive days at different doses (e.g., 6.25, 12.5, and 50 mg/kg).
-
Include an infected-untreated group and a group treated with a standard drug (e.g., miltefosine, 25 mg/kg).
-
-
Assessment of Parasite Burden:
-
One week after the last treatment, sacrifice the mice.
-
Aseptically remove the liver and spleen and weigh them.
-
Prepare tissue homogenates and make Giemsa-stained smears.
-
Determine the parasite burden by microscopic counting and express it as Leishman-Donovan Units (LDU), calculated as: (number of amastigotes / number of macrophage nuclei) x organ weight in grams.
-
-
Data Analysis: Calculate the percentage of inhibition in parasite burden in the treated groups compared to the infected-untreated group.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for antileishmanial evaluation.
Proposed Mechanism of Action
Caption: Proposed mechanism of action via LdTop1 inhibition.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H,2H,3H-Pyrrolo[2,3-b]quinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals engaged in the synthesis of 1H,2H,3H-pyrrolo[2,3-b]quinoline. The information is presented in a question-and-answer format to directly address common challenges encountered during this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing the this compound core structure?
A common and effective strategy involves a two-stage approach:
-
Construction of the aromatic 1H-pyrrolo[2,3-b]quinoline core: This is often achieved through the cyclization of a suitably substituted quinoline precursor. A well-established method is the Fischer indole synthesis, which can be adapted for this purpose.
-
Reduction of the quinoline ring system: The resulting aromatic pyrroloquinoline is then reduced to the desired 1,2,3,4-tetrahydro derivative. Catalytic hydrogenation is a frequently employed method for this transformation.
Q2: I am having trouble with the initial cyclization to form the aromatic 1H-pyrrolo[2,3-b]quinoline. What are some common issues?
Low yields or failure of the cyclization step can often be attributed to several factors:
-
Purity of starting materials: Ensure that the quinoline precursor is of high purity. Impurities can interfere with the reaction.
-
Reaction conditions: The temperature and reaction time are critical. Overheating can lead to decomposition and the formation of side products. It is advisable to monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time.
-
Choice of catalyst: For Fischer indole type cyclizations, the choice and concentration of the acid catalyst are crucial. Common catalysts include polyphosphoric acid (PPA) or zinc chloride. The optimal catalyst and its concentration may need to be determined empirically for your specific substrate.
Q3: What are some potential side products during the synthesis of the aromatic 1H-pyrrolo[2,3-b]quinoline?
Incomplete cyclization can leave unreacted starting materials. Additionally, under harsh conditions, polymerization or the formation of regioisomers can occur, complicating the purification process.
Q4: My catalytic hydrogenation of the aromatic pyrroloquinoline to the tetrahydro-derivative is sluggish or incomplete. What can I do?
Several factors can affect the efficiency of the catalytic hydrogenation:
-
Catalyst activity: The activity of the palladium on carbon (Pd/C) catalyst is paramount. Ensure you are using a fresh, high-quality catalyst. Deactivated or old catalyst will result in poor conversion.
-
Hydrogen pressure: The pressure of hydrogen gas can significantly influence the reaction rate. While atmospheric pressure may be sufficient in some cases, higher pressures (e.g., 50 bar) can improve the reaction efficiency.
-
Solvent choice: The choice of solvent can impact the solubility of the substrate and the efficiency of the hydrogenation. Methanol is a commonly used solvent for this type of reduction.
-
Presence of catalyst poisons: Certain functional groups or impurities in your substrate can act as catalyst poisons, inhibiting the reaction. Thorough purification of the aromatic precursor is essential.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of aromatic 1H-pyrrolo[2,3-b]quinoline | Impure starting materials. | Recrystallize or chromatographically purify the quinoline precursor. |
| Incorrect reaction temperature or time. | Monitor the reaction by TLC to optimize conditions. Start with the lower end of the recommended temperature range and adjust as needed. | |
| Inappropriate acid catalyst or concentration. | Experiment with different acid catalysts (e.g., PPA, ZnCl₂) and vary their concentrations to find the optimal conditions for your substrate. | |
| Difficult purification of the aromatic product | Presence of multiple side products or regioisomers. | Optimize reaction conditions to minimize side product formation. Employ column chromatography with a carefully selected eluent system for purification. |
| Unreacted starting material. | Increase reaction time or catalyst loading, while monitoring for decomposition. | |
| Incomplete reduction to this compound | Deactivated catalyst. | Use fresh, high-quality Pd/C catalyst. |
| Insufficient hydrogen pressure. | Increase the hydrogen pressure. If using a balloon, consider a Parr shaker or a similar hydrogenation apparatus. | |
| Catalyst poisoning. | Ensure the aromatic precursor is highly pure. Pre-treating the solution with activated carbon may help remove some impurities. | |
| Inappropriate solvent. | Try a different solvent in which the substrate is more soluble, such as ethanol or ethyl acetate. | |
| Formation of over-reduced or side products during hydrogenation | Harsh reaction conditions (high temperature or pressure). | Reduce the reaction temperature and/or pressure. |
| Prolonged reaction time. | Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed. |
Experimental Protocols
Stage 1: Synthesis of 2-Substituted 1H-pyrrolo[2,3-f]quinoline (Aromatic Precursor)
This procedure is a general representation of a Fischer indole synthesis adapted for the pyrroloquinoline core.
Materials:
-
6-Hydrazinylquinoline
-
Appropriate ketone or aldehyde
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Ethanol
-
Sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of 6-hydrazinylquinoline (1 equivalent) and the desired ketone or aldehyde (1.1 equivalents) in ethanol is refluxed for 2-4 hours to form the corresponding hydrazone.
-
The solvent is removed under reduced pressure.
-
The crude hydrazone is added to polyphosphoric acid (PPA) at 100-120 °C and stirred for 1-2 hours. Alternatively, the hydrazone can be heated with zinc chloride.
-
The reaction mixture is cooled to room temperature and then carefully poured into ice-water.
-
The mixture is neutralized with a saturated sodium bicarbonate solution.
-
The product is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the 2-substituted 1H-pyrrolo[2,3-f]quinoline.[1]
Stage 2: Reduction to this compound
This procedure describes a typical catalytic hydrogenation of a quinoline system.
Materials:
-
1H-pyrrolo[2,3-b]quinoline derivative
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas source
Procedure:
-
The 1H-pyrrolo[2,3-b]quinoline derivative is dissolved in methanol in a suitable hydrogenation vessel.
-
A catalytic amount of 10% Pd/C (typically 5-10 mol%) is added to the solution.
-
The vessel is connected to a hydrogen source and purged several times to replace the air with hydrogen.
-
The reaction mixture is stirred under a hydrogen atmosphere (typically 1-50 bar) at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or chromatography if necessary.
Visualizing the Workflow
Caption: General two-stage synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Troubleshooting pyrrolo[2,3-b]quinoline synthesis side reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrrolo[2,3-b]quinolines. The following content addresses specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My Friedländer annulation reaction to synthesize a substituted quinoline is resulting in a low yield. What are the common causes and how can I improve it?
A1: The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a fundamental method for synthesizing quinolines.[1] Low yields can often be attributed to several factors:
-
Catalyst Choice: This reaction can be catalyzed by either acids or bases, and the optimal choice depends on your specific substrates.[2][3] If one class of catalyst is underperforming, consider screening the other. Common bases include piperidine, KOH, and sodium ethoxide, while various Brønsted or Lewis acids are also effective.[2][3]
-
Reaction Conditions: Classical Friedländer reactions may require high temperatures (150-220°C) without a catalyst, or refluxing in a solvent with a catalyst.[3] Insufficient temperature or suboptimal reaction time can lead to incomplete conversion.
-
Regioselectivity: When using unsymmetrical ketones, regioselectivity becomes a significant challenge, potentially leading to a mixture of products and lowering the yield of the desired isomer.[2] Specialized catalysts, such as the bicyclic pyrrolidine derivative TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), have been shown to provide high regioselectivity for the 2-substituted product.[4]
-
Starting Material Stability: The 2-aminobenzaldehyde derivatives used in this synthesis can be unstable.[5] An alternative "domino" approach involves the in situ reduction of more stable 2-nitrobenzaldehydes using reagents like Fe/AcOH, which then undergo the Friedländer heterocyclization in the same pot.[5]
To troubleshoot, systematically optimize the catalyst, temperature, and reaction time. If regioselectivity is an issue, employing a regioselective catalyst system is recommended.
Q2: I am using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) to build the pyrrolo[2,3-b]quinoline scaffold and observing significant side products. What is going wrong?
A2: Cross-coupling reactions are powerful but sensitive. The formation of side products often points to issues with catalyst activity, substrate reactivity, or reaction conditions.
-
Competing Reduction (Hydrodehalogenation): In syntheses involving iodo-substituted intermediates, a common side reaction is the reduction of the carbon-iodine bond, leading to a de-iodinated starting material instead of the coupled product.[6] This indicates that the oxidative addition of palladium may be followed by a competing reduction pathway.
-
Ligand and Catalyst Choice: The choice of palladium source and, critically, the phosphine ligand is paramount. In one reported synthesis of a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine, a Buchwald-Hartwig amination using a RuPhos-based catalyst led to an undesired reduction at the C-2 position.[6] The outcome of the reaction is highly dependent on the ligand, base, and solvent system, which must be screened for optimal results.
-
Order of Reactions: The strategic order of your synthetic steps can determine success. For example, attempting an amination at C-4 on a 2-iodo derivative was unsuccessful, whereas reversing the order to perform a chemoselective Suzuki-Miyaura coupling at C-2 first, followed by amination at C-4, provided a viable route.[6]
Troubleshooting should involve screening different palladium catalysts and ligands (e.g., XPhos, SPhos), adjusting the base and solvent, and ensuring the high purity of all starting materials. Consider altering the synthetic strategy if a particular step proves consistently problematic.
Q3: My final intramolecular cyclization step to form the quinoline ring is failing or providing a very low yield. What are some potential solutions?
A3: Intramolecular cyclizations, such as those forming the final ring of the heterocyclic system, can be challenging. Success often depends on the reactivity of the precursors and the specific reaction conditions employed.
In the total synthesis of Trigonoine B, a natural product with a pyrrolo[2,3-c]quinoline skeleton, researchers faced this issue.[7][8]
-
Initial Failure: An attempted Buchwald-Hartwig cycloamination using t-BuONa, BINAP, and Pd₂(dba)₃·CHCl₃ failed, resulting only in the recovery of the starting material.[8]
-
Condition Screening: Switching to conditions reported by Orito (Pd(OAc)₂, Cu(OAc)₂, and K₂CO₃) successfully yielded the cyclized product, but the yield was low (34%).[8]
-
Improving Reactivity: The researchers hypothesized that the low yield was due to the low reactivity of the bromo group on their substrate.[8] By synthesizing an analogous precursor with a more reactive iodo group, they were able to improve the yield of the subsequent cycloamination step significantly to 73%.[8]
This demonstrates a clear troubleshooting path: if a cyclization fails, first screen a variety of catalytic systems and conditions. If yields remain low, consider modifying the substrate to increase the reactivity of the leaving group.
Q4: I am observing the formation of numerous byproducts during the synthesis of N-substituted 4-aminopyrroloquinolines, making purification difficult. How can this be addressed?
A4: The generation of multiple byproducts is a common issue, particularly in complex multi-step syntheses or when using reactive reagents. In the synthesis of N-substituted 4-aminopyrrolo[3,2-c]quinolines, the conversion of a urea intermediate to a carbodiimide using CBr₄, PPh₃, and Et₃N was plagued by the formation of numerous byproducts, which capped the reaction yield.[9]
When facing this issue:
-
Re-evaluate the Reagents: The combination of CBr₄ and PPh₃ (an Appel reaction variant) can be aggressive. Consider alternative, milder dehydration or conversion methods if possible.
-
Optimize Reaction Conditions: Lowering the reaction temperature, changing the solvent, or altering the rate of addition of reagents can sometimes minimize side reactions.
-
Protecting Groups: Ensure that all sensitive functional groups on your molecule are adequately protected. In the aforementioned synthesis, a TIPS (triisopropylsilyl) protecting group was used on the pyrrole nitrogen, which could be a factor in the reaction's outcome.[9] Steric hindrance from a bulky protecting group was considered a possible reason for the failure of a subsequent electrocyclization step.[9]
-
Purification Strategy: While optimizing the reaction is ideal, an effective purification strategy is essential. Standard methods include column chromatography over silica gel and recrystallization.[10][11] Systematic screening of solvent systems for chromatography using thin-layer chromatography (TLC) is critical to achieving good separation.
Data and Protocols
Quantitative Data Summary
Table 1: Comparison of Yields in a Cycloamination Step.
| Substrate Leaving Group | Catalytic System | Solvent | Conditions | Yield | Reference |
| Bromine | Pd(OAc)₂, Cu(OAc)₂, K₂CO₃ | Toluene | Reflux, 3h | 34% | [8] |
| Iodine | Pd(OAc)₂, Cu(OAc)₂, K₂CO₃ | Toluene | Reflux, 23h | 73% | [8] |
Table 2: Yields for Electrocyclization to Form Pyrrolo[2,3-c]quinolines.
| Starting Urea Derivative | Carbodiimide Yield | Pyrroloquinoline Yield | Reference |
| 19a | 64% | 90% | [8] |
| 19b | - (unstable) | 49% (from 19b) | [8] |
| 19c | 75% | 61% | [8] |
Key Experimental Protocols
Protocol 1: Synthesis of N-Substituted Carbodiimide [8]
This protocol describes the conversion of a urea derivative to a carbodiimide, a key intermediate in the synthesis of Trigonoine B.
-
A solution of the urea starting material (e.g., 16b , 100 mg, 0.23 mmol), triphenylphosphine (PPh₃, 303 mg, 1.2 mmol), and triethylamine (Et₃N, 0.32 mL, 2.3 mmol) is prepared in dichloromethane (CH₂Cl₂, 8 mL).
-
The solution is cooled to 0 °C.
-
A solution of carbon tetrabromide (CBr₄, 380 mg, 1.2 mmol) in CH₂Cl₂ (2 mL) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The solvent is removed in vacuo.
-
The residue is washed three times with a mixture of ethyl acetate/hexane (1:4, v/v).
-
The filtrate is collected and evaporated in vacuo to yield the carbodiimide product (e.g., 17b , 56 mg, 58% yield).
Protocol 2: Domino Nitro Reduction-Friedländer Heterocyclization [5]
This protocol provides a general method for synthesizing substituted quinolines from 2-nitrobenzaldehydes.
-
A mixture of the 2-nitrobenzaldehyde (1.0 equiv), the active methylene compound (1.1 equiv), and iron powder (Fe, 4.0 equiv) is prepared in glacial acetic acid (AcOH, 0.2 M).
-
The reaction mixture is heated to 80 °C and stirred until the reaction is complete, as monitored by TLC.
-
Upon completion, the mixture is cooled to room temperature and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired quinoline.
Visual Guides
Caption: General troubleshooting workflow for low yield reactions.
Caption: Decision tree for optimizing Friedländer synthesis.
Caption: Competing pathways in a cross-coupling reaction.
References
- 1. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beilstein-archives.org [beilstein-archives.org]
- 9. BJOC - Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Pyrrol-2-one Synthesis
Welcome to the technical support center for the synthesis of pyrrol-2-one and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in pyrrol-2-one synthesis?
Low yields in pyrrol-2-one synthesis can stem from several factors. Common causes include suboptimal reaction conditions such as incorrect temperature or solvent, impure starting materials, and the formation of side products.[1] In multicomponent reactions, the stoichiometry of the reactants is also a critical factor that can significantly impact the yield.[2][3] For instance, in certain syntheses of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, using a 1:1:2 ratio of aromatic aldehyde, amine, and sodium diethyl oxalacetate, respectively, has been shown to dramatically increase the yield.[2]
Q2: How does the choice of solvent affect the reaction outcome?
The solvent plays a crucial role in the synthesis of pyrrol-2-ones, influencing both reaction rate and yield.[4] For the synthesis of substituted 3-pyrrolin-2-ones, ethanol has been identified as an effective solvent, particularly when used with citric acid as a catalyst under ultrasound irradiation, leading to high yields in a short reaction time.[4] While other solvents like water, methanol, dichloromethane, and acetonitrile can be used, they may result in lower yields and longer reaction times.[4]
Q3: What catalysts are typically used, and how do they influence the reaction?
A variety of catalysts can be employed in pyrrol-2-one synthesis, including acid catalysts, organocatalysts, and metal catalysts.[5] Citric acid is a green and efficient catalyst for certain multicomponent syntheses of 3-pyrrolin-2-ones.[2][4] In Paal-Knorr type syntheses, weak acids like acetic acid can accelerate the reaction.[6] However, strongly acidic conditions (pH < 3) may favor the formation of furan derivatives as side products.[6]
Q4: What are common side reactions, and how can they be minimized?
Side reactions can significantly reduce the yield of the desired pyrrol-2-one. In the Paal-Knorr synthesis, the formation of furans is a common side reaction when the pH is too low.[6] Other potential side reactions can lead to the formation of various impurities that complicate purification. Minimizing side reactions often involves careful control of reaction parameters such as temperature, pH, and stoichiometry of reactants.
Q5: Are there any specific safety precautions to consider during pyrrol-2-one synthesis?
Standard laboratory safety precautions should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. Many of the reagents and solvents used in pyrrol-2-one synthesis can be hazardous. For example, some starting materials and intermediates may be toxic or flammable. It is essential to consult the Safety Data Sheet (SDS) for all chemicals used and to perform the reaction in a well-ventilated fume hood.
Troubleshooting Guides
Issue 1: Low or No Product Yield
If you are experiencing low or no yield of your desired pyrrol-2-one, consider the following troubleshooting steps:
-
Verify Starting Materials: Ensure that your starting materials are pure and dry. Impurities in the reactants or residual moisture in the solvent can inhibit the reaction.[1]
-
Optimize Reaction Temperature: Temperature is a critical parameter. For exothermic reactions, inadequate temperature control can lead to side reactions and reduced yield.[7] Conversely, some reactions may require heating to proceed at a reasonable rate. Experiment with a range of temperatures to find the optimal condition.
-
Check Catalyst Activity: If you are using a catalyst, ensure it is active. Some catalysts may degrade over time or be sensitive to air and moisture.
-
Adjust Stoichiometry: In multicomponent reactions, the ratio of reactants is crucial. Varying the stoichiometry, for example by using an excess of one reactant, can sometimes improve the yield.[2]
-
Solvent Selection: The choice of solvent can have a significant impact on the reaction. If the yield is low, consider trying a different solvent.[4]
Issue 2: Presence of Impurities and Difficult Purification
The purification of pyrrol-2-ones can be challenging due to the presence of closely related impurities or unreacted starting materials.[8][9]
-
Identify Impurities: Use analytical techniques such as NMR, LC-MS, or TLC to identify the major impurities. Knowing the structure of the impurities can provide clues about the side reactions occurring.
-
Optimize Work-up Procedure: The work-up procedure can be a source of product loss or impurity introduction. Ensure that any extractions and washes are performed efficiently.
-
Chromatography Conditions: For purification by column chromatography, experiment with different solvent systems (eluents) and stationary phases (e.g., silica gel, alumina) to achieve better separation.[10]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.
Data Presentation
Table 1: Effect of Solvent on the Synthesis of Substituted 3-Pyrrolin-2-ones
| Entry | Solvent | Time (min) | Yield (%) | Reference |
| 1 | Water | 45 | 65 | [4] |
| 2 | Ethanol | 15 | 89 | [4] |
| 3 | Water-Ethanol | 30 | 72 | [4] |
| 4 | Methanol | 25 | 78 | [4] |
| 5 | Dichloromethane | 60 | 45 | [4] |
| 6 | Acetonitrile | 50 | 58 | [4] |
| Reaction conditions: Aniline, 4-chlorobenzaldehyde, diethyl acetylenedicarboxylate, and citric acid under ultrasound irradiation (100 W). |
Table 2: Optimization of Catalyst and Solvent for Pyrrol-2-one Synthesis
| Entry | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Citric Acid | Methanol | 10 | 71 | [11] |
| 2 | Citric Acid | Ethanol | 10 | 75 | [11] |
| 3 | N(Et)3 | Ethanol/Water | 12 | 31 | [11] |
| Based on the synthesis of a specific pyrrole-3-carboxylate derivative. |
Experimental Protocols
General Protocol for the Three-Component Synthesis of 3-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones
This protocol is a general guideline based on reported methods.[2]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
Sodium diethyl oxalacetate (2.0 mmol)
-
Citric acid (catalytic amount)
-
Absolute ethanol (1 mL)
Procedure:
-
To a solution of the aromatic aldehyde (1.0 mmol) and amine (1.0 mmol) in absolute ethanol (1 mL), add a catalytic amount of citric acid.
-
Stir the mixture at room temperature for the time required to form the imine intermediate (this can be monitored by TLC).
-
Add sodium diethyl oxalacetate (2.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one.
Visualizations
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Multicomponent Protocol for the Synthesis of Highly Functionalized γ-Lactam Derivatives and Their Applications as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. Investigation of the PI Control Parameters on the Low Temperature Synthesis of 2-octanone | Chemical Engineering Transactions [cetjournal.it]
- 8. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 9. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Solubility issues of 1H,2H,3H-pyrrolo[2,3-b]quinoline derivatives in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered by researchers, scientists, and drug development professionals working with 1H,2H,3H-pyrrolo[2,3-b]quinoline derivatives in various assays.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is poorly soluble in aqueous buffers. What is the recommended starting solvent?
A1: Due to their heterocyclic aromatic structure, this compound derivatives often exhibit low aqueous solubility. The recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO).[1] Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO. For aqueous-based assays, this stock can then be serially diluted to the final working concentration, ensuring the final DMSO concentration is compatible with your assay system (typically ≤ 0.5%).
Q2: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?
A2: This is a common issue known as "precipitation upon dilution." Here are several strategies to address this:
-
Optimize Final DMSO Concentration: Determine the highest tolerable DMSO concentration in your assay that maintains compound solubility.
-
Use Co-solvents: A mixture of DMSO and other organic solvents like ethanol or methanol can sometimes improve solubility.
-
Sonication: Briefly sonicate the diluted solution to help dissolve small precipitates.
-
Gentle Warming: Gently warming the solution to 37°C may aid in dissolution, but be cautious of compound stability at higher temperatures.
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer may enhance solubility.
-
Use of Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween-20, Triton X-100) can help maintain compound solubility in aqueous solutions, particularly for in vitro biochemical assays.
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A3:
-
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer. This measurement is relevant for most in vitro assays where compounds are introduced from a stock solution and the assay is run over a relatively short period.[2][3]
-
Thermodynamic solubility is the true equilibrium solubility of a compound in a specific solvent, determined by allowing the solid compound to equilibrate with the solvent over a longer period (e.g., 24-48 hours).[4] This is more relevant for formulation and in vivo studies.
For initial troubleshooting in assays, determining the kinetic solubility is often more practical.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell-Based Assays
Symptoms:
-
Visible precipitate in culture wells after adding the compound.
-
Inconsistent or non-reproducible assay results.
-
Cell morphology changes or toxicity not related to the compound's biological activity.[5]
Troubleshooting Steps:
Issue 2: Inconsistent Results in Biochemical Assays
Symptoms:
-
High variability between replicate wells.
-
Non-linear dose-response curves.
-
Lower than expected potency (underestimated IC50 values).
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure your compound has not degraded. Re-dissolve a fresh sample if necessary.
-
Pre-dilution Strategy: Prepare intermediate dilutions in a solvent compatible with your assay buffer before the final dilution step.
-
Incorporate Surfactants: For enzyme or other biochemical assays, consider adding a low concentration (e.g., 0.01%) of a non-ionic surfactant like Tween-20 or Triton X-100 to the assay buffer to improve solubility.
-
Increase Incubation Time with Agitation: After adding the compound to the assay buffer, allow for a pre-incubation period with gentle agitation to ensure complete dissolution before starting the reaction.
-
Filter the Stock Solution: If you suspect particulate matter in your DMSO stock, filter it through a 0.22 µm syringe filter.
Data Presentation
The solubility of this compound derivatives can vary significantly based on the specific substitutions on the core structure. Below is a table with example solubility data. It is crucial to experimentally determine the solubility of your specific derivative.
| Compound ID | Solvent System | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) | Notes |
| Example-1 | PBS (pH 7.4), 0.5% DMSO | < 1 | < 0.5 | Poorly soluble in aqueous buffer. |
| Example-1 | 100% DMSO | > 2000 | > 2000 | High solubility in pure DMSO. |
| Example-2 | PBS (pH 7.4), 1% DMSO | 5 | 2 | Improved solubility with higher DMSO percentage. |
| Example-2 | 50% PEG400 in Water | 50 | 35 | Formulation with co-solvents can enhance solubility. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)
This protocol provides a high-throughput method to estimate the kinetic solubility of compounds.
Materials:
-
Test compound(s)
-
100% DMSO
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well clear bottom plates
-
Plate reader capable of measuring absorbance at 620 nm
Procedure:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the compound in DMSO in a 96-well plate (e.g., from 10 mM down to 0.1 mM).
-
In a separate 96-well plate, add 198 µL of PBS (pH 7.4) to each well.
-
Transfer 2 µL of each compound dilution from the DMSO plate to the PBS plate. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Mix the plate on a plate shaker for 10 minutes at room temperature.
-
Incubate the plate at room temperature for 2 hours.
-
Measure the absorbance (turbidity) at 620 nm.
-
The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.[6]
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound.[4][7]
Materials:
-
Solid test compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
HPLC-grade acetonitrile and water
-
Vials with screw caps
-
Orbital shaker
-
Centrifuge
-
HPLC-UV system
Procedure:
-
Add an excess amount of solid compound (e.g., 1-2 mg) to a vial containing a known volume of PBS (pH 7.4), typically 1 mL.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC-UV method with a standard curve prepared in the same buffer.
Signaling Pathway
Many this compound derivatives function as kinase inhibitors, often targeting the PI3K/Akt/mTOR signaling pathway , which is crucial for cell growth, proliferation, and survival.[4][8][9][10][11][12]
References
- 1. Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. conceptlifesciences.com [conceptlifesciences.com]
- 4. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 5. Cell Culture Academy [procellsystem.com]
- 6. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. enamine.net [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. proteopedia.org [proteopedia.org]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
Technical Support Center: Purification of Pyrrolo[2,3-b]quinoline Isomers
Welcome to the technical support center for the purification of pyrrolo[2,3-b]quinoline isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying pyrrolo[2,3-b]quinoline isomers?
A1: The primary challenges in purifying pyrrolo[2,3-b]quinoline isomers stem from their structural similarities. These challenges include:
-
Co-elution of Positional Isomers: Isomers such as pyrrolo[2,3-b]quinoline, pyrrolo[3,2-c]quinoline, and pyrrolo[2,3-h]quinoline have very similar polarities and molecular weights, leading to overlapping peaks in chromatography.
-
Separation of Enantiomers: Many bioactive pyrrolo[2,3-b]quinoline derivatives are chiral. Their enantiomers have identical physical properties in an achiral environment, making their separation difficult without specialized chiral stationary phases (CSPs) in HPLC or the use of chiral resolving agents for crystallization.
-
Poor Solubility: Depending on the substituents, some isomers may exhibit poor solubility in common organic solvents, complicating both chromatographic and crystallization-based purification.
-
Peak Tailing in HPLC: The basic nitrogen atoms in the quinoline ring system can interact with acidic silanol groups on standard silica-based HPLC columns, leading to peak tailing and reduced resolution.
Q2: Which analytical techniques are most effective for separating pyrrolo[2,3-b]quinoline isomers?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most powerful techniques for the separation of pyrrolo[2,3-b]quinoline isomers. For enantiomeric separation, chiral HPLC is essential. Column chromatography is useful for preparative scale purification of positional isomers, though it may lack the resolution for very similar compounds. Recrystallization can be effective for obtaining highly pure single isomers, provided a suitable solvent system is identified.
Q3: How can I improve the resolution between two closely eluting positional isomers in HPLC?
A3: To improve the resolution between closely eluting positional isomers, you can:
-
Optimize the Mobile Phase: A systematic variation of the mobile phase composition, including the ratio of organic solvent to aqueous buffer and the type of organic modifier (e.g., acetonitrile vs. methanol), can significantly impact selectivity.
-
Change the Stationary Phase: Switching to a column with a different stationary phase chemistry (e.g., C18 to phenyl-hexyl or a polar-embedded phase) can alter the retention mechanism and improve separation.
-
Adjust the pH of the Mobile Phase: For ionizable compounds, adjusting the pH of the mobile phase can change the ionization state of the analytes and their interaction with the stationary phase, thereby affecting retention and selectivity.
-
Decrease the Flow Rate and Increase the Column Length: This increases the number of theoretical plates and can lead to better separation, although it will also increase the analysis time.
Troubleshooting Guides
HPLC/UPLC Purification
| Problem | Possible Cause | Suggested Solution |
| Poor Resolution/Co-elution | Mobile phase is not optimized for selectivity. | Systematically vary the organic modifier (acetonitrile vs. methanol) and the buffer composition. Consider adding a small percentage of a third solvent (e.g., isopropanol). |
| Inappropriate column chemistry. | Switch to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or a polar-embedded phase). | |
| Peak Tailing | Secondary interactions between basic analytes and acidic silanol groups on the column. | Use a mobile phase with a basic additive like triethylamine (TEA) or diethylamine (DEA) (0.1%) to mask the silanol groups. Alternatively, use a modern, end-capped column with low silanol activity. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Broad Peaks | High extra-column volume. | Use shorter, narrower inner diameter tubing, especially between the column and the detector. |
| Sample solvent is too strong. | Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Irreproducible Retention Times | Inadequate column equilibration. | Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before each injection. |
| Fluctuations in temperature. | Use a column oven to maintain a constant temperature. |
Crystallization
| Problem | Possible Cause | Suggested Solution |
| Compound Oiling Out | The compound's melting point is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent mixture. Try adding a small amount of a co-solvent. |
| Solution is supersaturated. | Use a more dilute solution by adding more hot solvent. | |
| No Crystals Form | Solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration. |
| The compound is too soluble in the chosen solvent. | Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) dropwise to the solution. | |
| Impure Crystals | Cooling was too rapid, trapping impurities. | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. |
| The mother liquor was not completely removed. | Ensure efficient filtration and wash the crystals with a small amount of cold, fresh solvent. |
Data Presentation
Effective purification requires careful tracking of separation parameters. The following table provides a template for summarizing quantitative data from HPLC experiments to compare the effectiveness of different purification methods.
| Parameter | Method A (e.g., C18 Column) | Method B (e.g., Phenyl-Hexyl Column) | Method C (Chiral Column) |
| Column | Specify column details | Specify column details | Specify column details |
| Mobile Phase | Specify composition and pH | Specify composition and pH | Specify composition and pH |
| Flow Rate (mL/min) | |||
| Temperature (°C) | |||
| Retention Time (Isomer 1) (min) | |||
| Retention Time (Isomer 2) (min) | |||
| Resolution (Rs) | |||
| Separation Factor (α) | |||
| Tailing Factor (Tf) | |||
| Enantiomeric Excess (ee%) | N/A | N/A |
Experimental Protocols
Protocol 1: HPLC/UPLC Method for Separation of Pyrrolo[2,3-b]quinoline Positional Isomers (Example)
This protocol is a starting point for method development and is adapted from a method for a closely related pyrrolo[2,3-b]pyridine derivative. Optimization will be required for specific pyrrolo[2,3-b]quinoline isomers.
-
Instrumentation:
-
HPLC or UPLC system with a UV detector.
-
-
Column:
-
Newcrom R1, 4.6 x 150 mm, 5 µm (or similar reverse-phase column with low silanol activity).
-
-
Mobile Phase:
-
A: Water with 0.1% Phosphoric Acid (for MS compatibility, replace with 0.1% Formic Acid).
-
B: Acetonitrile.
-
-
Gradient Elution:
-
Start with a gradient of 10-50% B over 10 minutes, then ramp to 95% B over 2 minutes and hold for 2 minutes. Finally, return to initial conditions and equilibrate for 5 minutes. The gradient profile should be optimized based on the specific isomers.
-
-
Flow Rate:
-
1.0 mL/min.
-
-
Column Temperature:
-
30 °C.
-
-
Detection:
-
UV at 254 nm and 280 nm.
-
-
Injection Volume:
-
5 µL.
-
-
Sample Preparation:
-
Dissolve the sample in a mixture of Acetonitrile/Water (50:50) at a concentration of 0.5-1.0 mg/mL.
-
Protocol 2: General Recrystallization Procedure for Pyrrolo[2,3-b]quinoline Isomers
-
Solvent Selection:
-
Test the solubility of a small amount of the crude isomer mixture in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, and mixtures thereof) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
-
Washing:
-
Wash the crystals with a small amount of ice-cold fresh solvent to remove any adhering mother liquor.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature well below their melting point.
-
Signaling Pathways and Visualizations
Pyrrolo[2,3-b]quinoline and its related structures have been identified as potential inhibitors of key signaling pathways implicated in cancer and immune disorders. Below are diagrams of the mTOR and JAK-STAT pathways, which are relevant targets.
mTOR Signaling Pathway
Pyrrolo-quinoline derivatives have been shown to act as inhibitors of the PI3K-related kinase (PIKK) family, which includes the mammalian Target of Rapamycin (mTOR). Inhibition of the mTOR pathway can disrupt cell growth, proliferation, and survival in cancer cells.
Caption: The mTOR signaling pathway and potential inhibition by pyrrolo[2,3-b]quinoline derivatives.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors. Dysregulation of this pathway is linked to inflammatory diseases and cancers. Structurally related compounds to pyrrolo[2,3-b]quinolines have shown inhibitory effects on components of this pathway.
Caption: The JAK-STAT signaling pathway and potential inhibition by pyrrolo[2,3-b]quinoline derivatives.
Technical Support Center: Enhancing the Stability of 1H,2H,3H-pyrrolo[2,3-b]quinoline Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with 1H,2H,3H-pyrrolo[2,3-b]quinoline compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound compound appears to be degrading in solution. What are the most likely causes?
A1: Degradation of this compound compounds in solution is often attributed to several factors. Based on studies of structurally related compounds, the primary culprits are typically pH, oxidation, and exposure to light. The reduced pyrrolo- and quinoline- rings can be susceptible to oxidation, and the overall structure may be labile under strongly acidic or basic conditions.
Q2: What is the expected stability of these compounds in different pH environments?
A2: While specific data for the this compound core is limited, studies on analogous structures like 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives provide valuable insights. For instance, one such derivative demonstrated significant stability in simulated gastric fluid (pH ~1.2) and simulated intestinal fluid (pH ~6.8) over a 2-hour period, with over 85% of the compound remaining intact.[1][2] Generally, neutral to slightly acidic conditions are likely to be more favorable for the stability of this class of compounds.
Q3: Are there any recommended storage conditions for solid and solution samples of this compound compounds?
A3: For solid samples, it is advisable to store them in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. For solutions, it is recommended to use degassed solvents and to store them at low temperatures (e.g., -20°C or -80°C) in amber vials to protect from light. Avoid prolonged storage in solution whenever possible.
Q4: Can I use antioxidants to improve the stability of my compound in solution?
A4: Yes, the use of antioxidants can be a viable strategy to mitigate oxidative degradation, especially for in vitro assays. Common antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) may be compatible, but their use should be validated to ensure they do not interfere with the experimental assay.
Q5: How can I monitor the degradation of my compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the degradation of your compound. This involves developing an HPLC method that can separate the intact parent compound from its potential degradation products. UV detection is often suitable for these aromatic compounds.
Troubleshooting Guides
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Rapid loss of parent compound peak in HPLC analysis of a solution stored at room temperature. | Oxidative degradation or instability in the chosen solvent. | 1. Prepare fresh solutions for each experiment. 2. Store stock solutions at -20°C or -80°C. 3. Use degassed solvents for sample preparation. 4. Consider adding a small amount of a compatible antioxidant. |
| Appearance of new peaks in the chromatogram after exposure to light. | Photodegradation. | 1. Protect all solutions from light by using amber vials or wrapping containers in aluminum foil. 2. Minimize exposure to ambient light during experimental procedures. |
| Inconsistent results in bioassays. | Compound degradation in the assay medium. | 1. Assess the stability of the compound in the specific bioassay buffer and conditions (e.g., temperature, CO2). 2. Prepare fresh dilutions of the compound from a frozen stock solution immediately before each experiment. |
| Precipitation of the compound from solution over time. | Poor solubility or degradation leading to less soluble products. | 1. Re-evaluate the choice of solvent and consider using a co-solvent system. 2. Ensure the storage temperature is appropriate and does not cause the compound to fall out of solution. 3. Analyze the precipitate to determine if it is the parent compound or a degradation product. |
Quantitative Stability Data
The following table summarizes stability data for a structurally related compound, N-(tert-butyl)-2-(7-methoxy-9-(4-methoxyphenyl)-1-oxo-1,3-dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)-2-methylpropanamide (compound 5m), which provides an indication of the potential stability of the this compound scaffold under physiological conditions.[1][2]
| Condition | Incubation Time (hours) | Compound Remaining (%) |
| Simulated Gastric Fluid (SGF) | 2 | 87.55 ± 0.51 |
| Simulated Intestinal Fluid (SIF) | 2 | 85.47 ± 1.12 |
| Mice Plasma | 2 | 88.69 ± 0.59 |
Experimental Protocols
Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the potential degradation pathways of a compound and for developing a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the this compound compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound in a hot air oven at 60°C for 24 hours. Dissolve a known amount in the mobile phase for analysis.
-
Photodegradation: Expose a solution of the compound (e.g., 100 µg/mL in the mobile phase) to direct sunlight for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.
3. Sample Analysis:
-
Analyze all stressed samples, along with a control sample (stock solution diluted to the same concentration), using a suitable HPLC method.
Protocol for a Stability-Indicating HPLC Method Development
1. Instrument and Columns:
-
Use an HPLC system with a UV detector. A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
2. Mobile Phase Selection:
-
Start with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) as mobile phase A and an organic solvent (e.g., acetonitrile or methanol) as mobile phase B.
-
A typical starting gradient could be 10-90% B over 20 minutes.
3. Method Optimization:
-
Inject the stressed samples from the forced degradation study.
-
Adjust the gradient, flow rate, and mobile phase composition to achieve good separation between the parent compound and all degradation products.
-
Ensure the parent peak is pure in all stressed samples using a photodiode array (PDA) detector to check for peak purity.
4. Method Validation:
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for a forced degradation study and development of a stability-indicating HPLC method.
Caption: Potential degradation pathways for this compound compounds under various stress conditions.
References
Technical Support Center: Overcoming Drug Resistance with Pyrrolo[2,3-b]quinoline Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrrolo[2,3-b]quinoline inhibitors to overcome drug resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: My pyrrolo[2,3-b]quinoline inhibitor has low solubility in aqueous media. How can I prepare it for in vitro experiments?
A1: Pyrrolo[2,3-b]quinoline inhibitors, like many kinase inhibitors, often exhibit poor aqueous solubility. The recommended approach is to prepare a high-concentration stock solution in an organic solvent and then dilute it to the final working concentration in your cell culture medium.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions.
-
Stock Concentration: Prepare a stock solution at a concentration of 10-20 mM. Ensure the inhibitor is fully dissolved by vortexing or brief sonication.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Concentration: When preparing your working concentration, ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q2: I am not observing the expected level of cytotoxicity in my drug-resistant cell line. What are the possible reasons?
A2: Several factors could contribute to a lack of expected cytotoxicity. Consider the following troubleshooting steps:
-
Drug Resistance Mechanisms: The drug-resistant cell line may possess resistance mechanisms that are not targeted by your specific pyrrolo[2,3-b]quinoline inhibitor. These can include:
-
On-target alterations: Secondary mutations in the target kinase that prevent inhibitor binding.
-
Bypass signaling: Activation of alternative signaling pathways that circumvent the inhibited pathway.[1]
-
Drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the inhibitor out of the cell. Some pyrrolo[1,2-a]quinoline derivatives have been predicted to not be P-glycoprotein substrates, which is a promising characteristic.[2]
-
-
Inhibitor Concentration and Incubation Time: The concentration of the inhibitor may be too low, or the incubation time may be too short to induce a cytotoxic effect. Perform a dose-response and time-course experiment to determine the optimal conditions.
-
Cell Seeding Density: The initial cell seeding density can influence the apparent cytotoxicity. Higher cell densities may require higher inhibitor concentrations. Ensure consistent seeding densities across experiments.
-
Compound Stability: Ensure your inhibitor is stable in the cell culture medium over the duration of the experiment. Degradation of the compound will lead to a loss of activity.
Q3: I am observing unexpected or paradoxical effects, such as an increase in the phosphorylation of a downstream target after treatment with the inhibitor. What could be the cause?
A3: Paradoxical effects in signaling pathways can occur with kinase inhibitors.[3][4] This can be due to:
-
Feedback Loop Activation: Inhibition of a target can sometimes relieve negative feedback loops, leading to the activation of upstream kinases and the phosphorylation of other downstream targets. For example, inhibition of mTORC1 can lead to the activation of the PI3K/Akt pathway.[5]
-
Off-Target Effects: The inhibitor may have off-target activities on other kinases or signaling molecules, leading to unexpected pathway activation.[3][4] It is crucial to characterize the selectivity profile of your specific inhibitor.
-
Scaffolding Effects: Some inhibitors can bind to a kinase and induce a conformational change that promotes its interaction with other proteins, leading to downstream signaling even in the absence of kinase activity.
Q4: How can I determine if my pyrrolo[2,3-b]quinoline inhibitor is effective against cisplatin-resistant cells?
A4: To assess the efficacy against cisplatin resistance, you can perform cell viability assays comparing the IC50 values of your inhibitor in the parental (cisplatin-sensitive) cell line versus the cisplatin-resistant subline. A significant decrease in the viability of the cisplatin-resistant cells upon treatment with your inhibitor would suggest it can overcome this resistance mechanism. Cisplatin resistance can involve multiple factors, including enhanced DNA repair and reduced drug accumulation. Your inhibitor may be targeting pathways that are crucial for the survival of these resistant cells.
Troubleshooting Guides
Problem 1: Inconsistent Results in Cell Viability Assays
| Possible Cause | Troubleshooting Steps |
| Uneven cell seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between plating wells. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium. |
| Incomplete dissolution of the inhibitor | Ensure the inhibitor is fully dissolved in the stock solution and properly diluted in the culture medium. |
| Interference with assay reagents | Some compounds can interfere with the chemistry of viability assays (e.g., reducing MTT). Run a cell-free control with your inhibitor and the assay reagent to check for interference. |
| Contamination | Regularly check for microbial contamination in your cell cultures. |
Problem 2: Weak or No Signal in Western Blot for Phosphorylated Proteins
| Possible Cause | Troubleshooting Steps |
| Suboptimal antibody concentration | Titrate the primary antibody to determine the optimal concentration. |
| Inefficient protein transfer | Verify transfer efficiency by Ponceau S staining of the membrane. |
| Protein degradation | Prepare cell lysates quickly on ice and use protease and phosphatase inhibitors in your lysis buffer. |
| Low abundance of the target protein | Increase the amount of protein loaded onto the gel. |
| Incorrect blocking buffer | For phospho-antibodies, BSA is generally recommended over milk, as milk contains phosphoproteins that can increase background. |
Quantitative Data Summary
The following tables summarize representative IC50 values for quinoline-based and related heterocyclic kinase inhibitors in drug-sensitive and resistant cancer cell lines. Note: Data for the specific pyrrolo[2,3-b]quinoline scaffold in resistant versus sensitive lines is limited in the public domain. The data presented here for related compounds is for illustrative purposes.
Table 1: IC50 Values of a Quinoline-Based mTOR Inhibitor (PQQ)
| Cell Line | Compound | IC50 (nM) |
| HL-60 (Human promyelocytic leukemia) | PQQ | 64 |
| Data from Kumar et al.[6] |
Table 2: IC50 Values of Pyrrolo[1,2-a]quinoline Derivatives against M. tuberculosis
| Compound | H37Rv Strain (µg/mL) | MDR Strain (µg/mL) |
| 4j | 8 | 16 |
| Data from a study on antimycobacterial properties, illustrating activity against a drug-resistant strain.[2] |
Table 3: IC50 Values for Cisplatin in Parental and Cisplatin-Resistant Ovarian Cancer Cell Lines
| Cell Line | Cisplatin IC50 at 72h (µM) |
| OV-90/parental | 16.75 ± 0.83 |
| OV-90/CisR1 | 59.08 ± 2.89 |
| OV-90/CisR2 | 70.14 ± 5.99 |
| SKOV-3/parental | 19.18 ± 0.91 |
| SKOV-3/CisR1 | 91.59 ± 8.468 |
| SKOV-3/CisR2 | 109.6 ± 1.47 |
| This data illustrates the level of resistance that can be achieved in cisplatin-resistant cell lines, providing a baseline for testing new inhibitors.[7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of pyrrolo[2,3-b]quinoline inhibitors.
Materials:
-
Pyrrolo[2,3-b]quinoline inhibitor stock solution (10 mM in DMSO)
-
Drug-sensitive and drug-resistant cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of the pyrrolo[2,3-b]quinoline inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (medium with DMSO at the highest concentration used) and a no-treatment control.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis
This protocol is for analyzing the effect of pyrrolo[2,3-b]quinoline inhibitors on key signaling proteins.
Materials:
-
Pyrrolo[2,3-b]quinoline inhibitor
-
Cancer cell lines
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the pyrrolo[2,3-b]quinoline inhibitor at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer. Boil for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Kinase Activity Assay
This protocol provides a general framework for assessing the inhibitory activity of pyrrolo[2,3-b]quinolines on a specific kinase.
Materials:
-
Pyrrolo[2,3-b]quinoline inhibitor
-
Recombinant active kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Kinase detection reagent (e.g., ADP-Glo™, HTRF®)
-
Multi-well plates (white or black, depending on the detection method)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the pyrrolo[2,3-b]quinoline inhibitor in the kinase assay buffer.
-
In a multi-well plate, add the recombinant kinase, its substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for the optimized time at the recommended temperature.
-
Stop the reaction and add the kinase detection reagent according to the manufacturer's instructions.
-
Read the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Visualizations
Caption: Signaling pathways targeted by pyrrolo[2,3-b]quinoline inhibitors.
Caption: Experimental workflow for evaluating inhibitors.
References
- 1. EGFR-TKIs resistance via EGFR-independent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and Antimycobacterial Properties of Pyrrolo[1,2-a]quinoline Derivatives: Molecular Target Identification and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 6. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Establishment of Acquired Cisplatin Resistance in Ovarian Cancer Cell Lines Characterized by Enriched Metastatic Properties with Increased Twist Expression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Molecular Docking of 1H,2H,3H-pyrrolo[2,3-b]quinoline Ligands
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the molecular docking of 1H,2H,3H-pyrrolo[2,3-b]quinoline ligands.
Troubleshooting Guides
This section addresses specific issues that may arise during the molecular docking workflow for this compound derivatives.
Issue 1: Poor or Non-reproducible Docking Poses
| Potential Cause | Troubleshooting Step |
| Incorrect Ligand Protonation State | The protonation state of the nitrogen atoms in the pyrroloquinoline core can significantly impact electrostatic interactions. Verify the pKa values of the ligand and ensure the protonation state is appropriate for the physiological pH (typically ~7.4) of the target's binding site. Consider using software like Open Babel or LigPrep to generate correct protonation states. |
| Inadequate Conformational Sampling | The fused ring system of this compound is largely planar, but substituents may have rotatable bonds. Increase the exhaustiveness parameter in AutoDock Vina or the number of genetic algorithm runs in GOLD to ensure a more thorough search of the conformational space.[1] For highly flexible side chains, consider using flexible docking protocols.[2] |
| Suboptimal Scoring Function | Standard scoring functions may not be optimized for the specific interactions of heterocyclic compounds. If available, try different scoring functions within your docking software. For example, GOLD offers multiple scoring functions like GoldScore, ChemScore, ASP, and PLP.[3] Consider rescoring the top poses with a more rigorous method, such as MM/GBSA or MM/PBSA. |
| Incorrect Binding Site Definition | An inaccurately defined or overly large grid box can lead to inefficient sampling and incorrect poses. Ensure the grid box is centered on the known or predicted active site and is large enough to accommodate the ligand and any flexible residues, but not excessively large (a common recommendation is to avoid search spaces larger than 30x30x30 Å). |
Issue 2: High Docking Scores for Known Non-binders (False Positives)
| Potential Cause | Troubleshooting Step |
| Scoring Function Bias | Some scoring functions may be biased towards larger molecules or those with more heavy atoms.[4] Analyze the correlation between docking scores and molecular properties like molecular weight for your dataset. If a bias is detected, consider using a different scoring function or a consensus scoring approach. |
| Neglected Water Molecules | Important water molecules that mediate protein-ligand interactions might have been removed during protein preparation. Re-examine the crystal structure for conserved water molecules in the binding site. Consider performing docking runs with and without these key water molecules to assess their impact.[2] Software like GOLD has options to treat water molecules as part of the docking process. |
| Protein Flexibility Ignored | The receptor conformation from a single crystal structure may not be optimal for binding all ligands. Consider using multiple receptor conformations from different crystal structures or generated from molecular dynamics simulations (ensemble docking) to account for protein flexibility.[2] |
Issue 3: Low Docking Scores for Known Binders (False Negatives)
| Potential Cause | Troubleshooting Step |
| Force Field Parameterization Issues | The parameters for the novel this compound scaffold may be missing or inaccurate in the force field used. This can lead to incorrect energy calculations. Use a force field that is well-parameterized for heterocyclic compounds, such as GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field).[5] For novel scaffolds, you may need to generate custom parameters using tools like Antechamber or the Force Field Toolkit (ffTK).[6] |
| Incorrect Tautomeric State | The pyrroloquinoline core can exist in different tautomeric forms. Ensure that the most stable and biologically relevant tautomer is used for docking. Software like Schrödinger's LigPrep can help in generating appropriate tautomers. |
| High Desolvation Penalty | The scoring function may be over-penalizing the desolvation of the ligand or binding site. This can be a complex issue to address directly, but comparing results from different scoring functions can provide insights. |
Frequently Asked Questions (FAQs)
Q1: Which docking software is best for this compound ligands?
A1: There is no single "best" software, as the performance can be target-dependent. Commonly used and well-validated programs include AutoDock Vina, GOLD, and Glide (Schrödinger).[7][8][9] It is often recommended to use multiple docking programs and compare the results (consensus docking) to increase the reliability of the predictions.
Q2: How should I prepare my this compound ligand for docking?
A2: Ligand preparation is a critical step.[10] A general workflow includes:
-
Generate a 3D structure: Use a chemical drawing tool like ChemDraw or MarvinSketch and convert the 2D drawing to a 3D structure.
-
Energy Minimization: Minimize the energy of the 3D structure using a suitable force field like MMFF94.[11]
-
Assign Protonation States: Add hydrogens and assign the correct protonation states for physiological pH.
-
Generate Tautomers/Isomers: If relevant, generate possible tautomers and stereoisomers.
-
Assign Partial Charges: Calculate and assign partial charges (e.g., Gasteiger charges).
-
Define Rotatable Bonds: Identify and define rotatable bonds. The fused ring system is rigid, but substituents will have rotatable bonds.
Q3: What force field should I use for these ligands?
A3: For novel, drug-like heterocyclic compounds, the General Amber Force Field (GAFF) and the CHARMM General Force Field (CGenFF) are widely used and compatible with many simulation packages.[5] These force fields are designed to be transferable to a wide range of organic molecules.
Q4: My docking run fails with a "Confgen failed" or similar error in Glide. What should I do?
A4: This error in Glide indicates a problem with generating conformers for your ligand.[12] This could be due to incorrect input geometry. Check your ligand structure for any unusual bond lengths or angles. You can try to re-minimize the ligand's energy. If the issue persists, you could generate conformers using an external program like MacroModel and then perform a rigid docking in Glide.[12]
Q5: In AutoDock Vina, I get a warning that my search space is over 27,000 ų. What does this mean?
A5: This warning usually indicates that your grid box dimensions are too large. AutoDock Vina expects the search space dimensions in Angstroms, not in grid points as was common in older versions of AutoDock. A very large search space can lead to inefficient and less accurate docking. Re-check your grid box dimensions and ensure they are appropriate for the size of the binding site.
Q6: My docking results don't correlate with experimental binding affinities. What could be the reason?
A6: A lack of correlation can stem from several factors. Scoring functions in docking are approximations of binding free energy and often do not perfectly reproduce experimental values.[2] Other factors include inaccuracies in the crystal structure, neglect of protein flexibility, incorrect ligand preparation (protonation, tautomers), or the presence of unaccounted-for water molecules in the binding site. It is also crucial to ensure that the experimental data is reliable and from a consistent assay.
Quantitative Data Summary
The following tables summarize docking scores and biological activity data for pyrrolo[2,3-b]quinoline and related derivatives from cited literature.
Table 1: Docking Scores of Pyrroloquinoline Derivatives against Leishmania donovani Topoisomerase 1 (PDB ID: 2B9S)
| Compound | Docking Score (kcal/mol) | Experimental IC50 (µM) |
| 5p | - | 5.35 |
| 5n | - | 7.42 |
| 5m | - | 8.36 |
| 5i | - | 8.39 |
| 7a | - | 8.75 |
| 5k | - | 10.31 |
| 5c | - | 10.51 |
| Camptothecin (Reference) | -7.7961 | - |
| Data extracted from a study on 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, which share a related core structure. The study noted a good correlation between IC50 values and docking scores.[13] |
Table 2: Biological Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against FGFR
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 4h | 7 | 9 | 25 | 712 |
| Data from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.[14] |
Experimental Protocols
Protocol 1: Molecular Docking using AutoDock Vina
This protocol provides a general workflow for docking a this compound ligand into a receptor.
-
Protein Preparation:
-
Download the protein structure from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands or ions not relevant to the study.
-
Add polar hydrogens to the protein.
-
Assign partial charges (e.g., Kollman charges).
-
Save the prepared protein in PDBQT format. This can be done using AutoDock Tools or other software like PyMOL with appropriate plugins.
-
-
Ligand Preparation:
-
Generate a 3D structure of the this compound derivative.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Add polar hydrogens and assign Gasteiger charges.
-
Detect the rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Generation:
-
Identify the binding site of the protein. This can be based on a co-crystallized ligand or predicted using binding site prediction tools.
-
Define the center and dimensions of the grid box to encompass the entire binding site. Ensure the box is large enough to allow for ligand rotation.
-
-
Configuration File:
-
Create a configuration text file specifying the paths to the receptor and ligand PDBQT files, the grid box center and size coordinates, and the name of the output file. You can also specify parameters like exhaustiveness, num_modes, and energy_range.
-
-
Running AutoDock Vina:
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Example command: vina --config conf.txt --log log.txt
-
-
Analysis of Results:
-
The output file will contain the predicted binding poses and their corresponding affinity scores (in kcal/mol).
-
Visualize the docked poses and their interactions with the protein using software like PyMOL or Discovery Studio Visualizer. Analyze hydrogen bonds, hydrophobic interactions, and other key contacts.
-
Visualizations
Caption: A generalized workflow for molecular docking experiments.
Caption: Inhibition of the FGFR signaling pathway.[9][14][15][16]
Caption: Inhibition of the BRAF V600E mutant signaling pathway.[7][8][17][18][19]
References
- 1. Frequently Asked Questions — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 2. Challenges in Docking: Mini Review [jscimedcentral.com]
- 3. Tutorial: Docking with Glide [people.chem.ucsb.edu]
- 4. SAMSON Forum | Facing problem in using AutoDock Vina [forum.samson-connect.net]
- 5. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid parameterization of small molecules using the Force Field Toolkit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Avoid Common Docking Issues: Preparing Ligands Properly in SAMSON – SAMSON Blog [blog.samson-connect.net]
- 11. mdpi.com [mdpi.com]
- 12. Schrödinger Customer Portal [my.schrodinger.com]
- 13. researchgate.net [researchgate.net]
- 14. A Network Map of FGF-1/FGFR Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. File:FGF signalling pathway.jpg - Embryology [embryology.med.unsw.edu.au]
- 17. BRAF gene signaling pathway [pfocr.wikipathways.org]
- 18. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Mechanism of Action of Pyrrolo[3,2-b]quinoxaline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pyrrolo[3,2-b]quinoxaline derivatives with alternative kinase inhibitors, dasatinib and bosutinib, to validate their mechanism of action. The information presented is supported by experimental data from publicly available research, offering a valuable resource for researchers in oncology and drug discovery.
Executive Summary
Pyrrolo[3,2-b]quinoxaline derivatives have emerged as potent inhibitors of Ephrin (Eph) receptor tyrosine kinases, a family of proteins implicated in various cancers.[1][2] Understanding their precise mechanism of action is crucial for their clinical development. This guide compares the inhibitory activity of these derivatives against two well-established multi-kinase inhibitors, dasatinib and bosutinib, which also target pathways relevant to cancer progression. Through a detailed examination of their kinase inhibition profiles, cellular effects, and the experimental protocols used for their validation, this guide aims to provide a clear and objective comparison to aid in the research and development of this promising class of compounds.
Comparative Analysis of Kinase Inhibition
The primary mechanism of action for pyrrolo[3,2-b]quinoxaline derivatives is the inhibition of Eph receptor kinases, particularly EphA3 and EphB4.[1] In contrast, dasatinib and bosutinib are broader-spectrum kinase inhibitors, with primary targets including BCR-ABL and Src family kinases.[3][4] The following tables summarize the half-maximal inhibitory concentrations (IC50) and growth inhibition (GI50) values, providing a quantitative comparison of their potency and selectivity.
Table 1: In Vitro Kinase Inhibition Profile (IC50, nM)
| Kinase Target | Pyrrolo[3,2-b]quinoxaline Derivative (Compound 8a) | Dasatinib | Bosutinib |
| EphA3 | <10 [1] | - | - |
| EphB4 | <10 [1] | - | - |
| ABL1 | >1000[1] | 0.5 [5] | <1 [6] |
| SRC | 130[1] | 0.4 [5] | 1.2 [6] |
| LYN | 10[1] | 0.2 [5] | 1.1 [6] |
| BTK | 10[1] | <1 [5] | 6.5 [6] |
| mTOR | 100[1] | - | - |
Table 2: Cellular Anti-proliferative Activity (GI50/IC50, nM)
| Cell Line | Cancer Type | Pyrrolo[3,2-b]quinoxaline Derivative (Compound 8b) | Dasatinib | Bosutinib |
| K-562 | Chronic Myelogenous Leukemia | <10 [1] | 4.6 [7] | ~250 [4] |
| RI-1 | Diffuse Large B-cell Lymphoma | ~500 [1] | - | - |
| Jeko-1 | Mantle Cell Lymphoma | ~600 [1] | - | - |
| Lox-IMVI | Melanoma | - | 35.4 [3] | - |
| HT144 | Melanoma | - | >1000[3] | - |
| MCF7 | Breast Cancer | - | - | - |
| HT29 | Colorectal Carcinoma | - | - | - |
| SW820 | Colorectal Carcinoma | - | 12,380 [8] | - |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and the experimental procedures used for their validation, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[3,2-b]quinoxaline derivatives as types I1/2 and II Eph tyrosine kinase inhibitors: structure-based design, synthesis, and in vivo validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the effects of a dasatinib-containing, self-emulsifying, drug delivery system on HT29 and SW420 human colorectal carcinoma cells, and MCF7 human breast adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrrolo[2,3-b]quinoline Derivatives and Established Kinase Inhibitors in Oncology Research
For Immediate Release
In the rapidly evolving landscape of targeted cancer therapy, novel small molecules are continuously being evaluated for their potential to overcome the limitations of existing treatments. This guide provides a detailed comparison of the efficacy of emerging 1H,2H,3H-pyrrolo[2,3-b]quinoline derivatives against well-established kinase inhibitors. This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available preclinical data to inform future research and development directions.
While direct comparative data for the specific this compound scaffold is limited in publicly available literature, this guide draws comparisons from closely related pyrrolo-quinoline and pyrrolo-quinoxaline derivatives that have shown significant activity against key oncogenic kinases. The primary focus will be on the PI3K/mTOR, Raf/MEK/ERK, and Ephrin receptor signaling pathways, which are critical drivers in various malignancies.
Comparative Efficacy of Pyrrolo-quinoline Derivatives and Known Kinase Inhibitors
The following tables summarize the in vitro inhibitory activities of several pyrrolo-quinoline and pyrrolo-quinoxaline derivatives against their target kinases, juxtaposed with the performance of clinically relevant kinase inhibitors.
Table 1: Inhibition of the PI3K/mTOR Pathway
The PI3K/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The pyrrolo-quinoline gamma-lactones DK8G557 and HP9912 have been identified as inhibitors of the PI3K-related kinases (PIKKs) ATM and mTOR.[1] Their efficacy is compared with the well-established mTOR inhibitors Sirolimus (Rapamycin) and Everolimus.
| Compound | Target Kinase(s) | IC50 (µM) | Known Kinase Inhibitor | Target Kinase(s) | IC50 (nM) |
| DK8G557 | ATM | 0.6[1] | Sirolimus (Rapamycin) | mTORC1 | Cell-type dependent (nM range)[2] |
| mTOR | 7.0[1] | Everolimus | mTORC1 | Cell-type dependent (nM range)[3][4][5][6] | |
| HP9912 | mTOR | 0.5[1] | |||
| ATM | 6.5[1] |
Note: IC50 values for Sirolimus and Everolimus are highly dependent on the cell line and assay conditions. They are allosteric inhibitors of mTORC1.
Table 2: Inhibition of the Raf/MEK/ERK Pathway
The Raf/MEK/ERK signaling pathway is another critical cascade that, when constitutively activated by mutations in genes like BRAF, drives tumorigenesis, particularly in melanoma. A derivative of 3,3-Dimethyl-1H-pyrrolo[3,2-g]quinolin-2(3H)-one, compound 10f, has been reported as a potent and selective Raf kinase inhibitor.[7] Its performance is compared against the FDA-approved BRAF inhibitors Vemurafenib and Sorafenib.
| Compound | Target Kinase(s) | IC50 | Known Kinase Inhibitor | Target Kinase(s) | IC50 (nM) |
| Compound 10f | Raf | Data not publicly available | Vemurafenib | BRAF V600E | 31[8] |
| BRAF (wild-type) | 100 | ||||
| Sorafenib | Raf-1 | 6[9] | |||
| BRAF (wild-type) | 22[9][10] | ||||
| BRAF V600E | 38[10] |
Note: While compound 10f is described as a potent Raf inhibitor, specific IC50 values were not found in the reviewed literature.
Table 3: Inhibition of EphA3 and Other Tyrosine Kinases
Ephrin receptors, a family of receptor tyrosine kinases, are increasingly recognized for their roles in cancer progression and angiogenesis. Pyrrolo[3,2-b]quinoxaline derivatives have been shown to inhibit EphA3 and other kinases such as LYN, BTK, and mTOR. Their activity is compared with the multi-kinase inhibitor Dasatinib, which is known to target a broad spectrum of kinases, including Ephrin receptors.
| Compound | Target Kinase(s) | GI50 (nM) (K-562 cell line) | Known Kinase Inhibitor | Target Kinase(s) | IC50 (nM) |
| Compound 8a | EphA3, LYN, BTK, mTOR | 31 | Dasatinib | EphA2 | 17[11] |
| Compound 8b | EphA3, LYN, BTK, mTOR | <10 | EphA3 | 1.576[12] | |
| LYN | <1 | ||||
| BTK | 3 | ||||
| mTOR | Not a primary target |
Note: GI50 values represent the concentration for 50% growth inhibition in the K-562 leukemia cell line. Dasatinib IC50 values are from various in vitro kinase assays.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Simplified PI3K/mTOR signaling pathway with points of inhibition.
Caption: The Raf/MEK/ERK signaling pathway and targeted inhibition.
Caption: General experimental workflow for kinase inhibitor evaluation.
Experimental Protocols
The data presented in this guide were generated using standard preclinical methodologies. Below are detailed protocols for the key experiments cited.
In Vitro Kinase Assay (General Protocol)
This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test compounds (pyrrolo-quinoline derivatives and known inhibitors) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 96- or 384-well plate, add the kinase and the specific substrate to each well.
-
Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines cultured in appropriate media
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.
In Vivo Tumor Xenograft Model (General Protocol)
This protocol describes a general procedure for evaluating the in vivo antitumor efficacy of a test compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line suspension
-
Test compound formulated in a suitable vehicle
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Compare the tumor growth in the treatment group to the control group to determine the antitumor efficacy.
Conclusion
The preclinical data for pyrrolo-quinoline and pyrrolo-quinoxaline derivatives indicate that these scaffolds hold promise as potent kinase inhibitors. The observed activities against key oncogenic pathways, such as PI3K/mTOR and Raf/MEK/ERK, as well as against emerging targets like EphA3, warrant further investigation. While direct, head-to-head comparisons with approved drugs are often lacking in the early stages of discovery, the available data suggest that these novel compounds can exhibit comparable, and in some cases, superior potency in in vitro models.
The successful development of these and other novel kinase inhibitors will depend on rigorous preclinical evaluation, including comprehensive selectivity profiling, pharmacokinetic and pharmacodynamic studies, and in vivo efficacy and toxicity assessments. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the field of oncology drug discovery and to stimulate further research into the therapeutic potential of the pyrrolo[2,3-b]quinoline scaffold and its derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Dose-Dependent Effects of Sirolimus on mTOR Signaling and Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines | PLOS One [journals.plos.org]
- 7. mTOR - Wikipedia [en.wikipedia.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Effects of dasatinib on EphA2 receptor tyrosine kinase activity and downstream signalling in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
A Comparative Study of Pyrrolo[2,3-b]quinoline and Pyrazolo[3,4-b]quinoline Properties: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the physicochemical and biological properties of a potential therapeutic agent. This guide provides an objective comparison of two prominent nitrogen-containing heterocyclic systems: pyrrolo[2,3-b]quinoline and pyrazolo[3,4-b]quinoline. By presenting available experimental data, this document aims to facilitate informed decisions in the design and synthesis of novel bioactive molecules.
The core structures of pyrrolo[2,3-b]quinoline and pyrazolo[3,4-b]quinoline, while both featuring a fused quinoline ring, differ in the nature of the five-membered heterocyclic ring. Pyrrolo[2,3-b]quinoline incorporates a pyrrole ring, whereas pyrazolo[3,4-b]quinoline contains a pyrazole ring. This seemingly subtle structural variance leads to significant differences in their electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape, which in turn dictates their biological activity and physicochemical characteristics.
Physicochemical Properties: A Comparative Overview
A direct comparison of the parent, unsubstituted scaffolds provides a fundamental understanding of their intrinsic properties. While extensive experimental data for a wide range of substituted derivatives is dispersed across numerous studies, the following table summarizes the available data for the parent compounds and representative derivatives.
| Property | Pyrrolo[2,3-b]quinoline | Pyrazolo[3,4-b]quinoline | Data Source |
| Molecular Formula | C₁₁H₈N₂ | C₁₀H₇N₃ | PubChem |
| Molecular Weight | 168.19 g/mol | 169.18 g/mol | [1] |
| Melting Point | 235-240 °C (for 1H-pyrrolo[2,3-f]quinoline) | Not explicitly found for parent compound. | |
| XLogP3 (Lipophilicity) | 2.5 (for 1H-pyrrolo[2,3-b]quinoline) | 2.2 | PubChem |
| Hydrogen Bond Donors | 1 | 1 | PubChem |
| Hydrogen Bond Acceptors | 2 | 3 | PubChem |
Synthesis Strategies: Building the Core Scaffolds
The synthetic accessibility of a scaffold is a crucial consideration in drug discovery. Both pyrrolo[2,3-b]quinoline and pyrazolo[3,4-b]quinoline can be synthesized through various methods, with the Friedländer annulation being a common and versatile approach for the quinoline core construction.
Representative Synthesis of a Pyrrolo[2,3-b]quinoline Derivative
A common strategy for the synthesis of the pyrrolo[2,3-b]quinoline core involves the construction of the pyrrole ring onto a pre-functionalized quinoline. For instance, the total synthesis of the alkaloid trigonoine B, which features a pyrrolo[2,3-c]quinoline skeleton, has been achieved through a multi-step sequence involving a Suzuki-Miyaura coupling to form the 2-(pyrrol-3-yl)aniline intermediate, followed by further reactions to construct the final polycyclic system.[2]
Friedländer Synthesis of Pyrazolo[3,4-b]quinolines
The Friedländer synthesis is a widely employed method for the preparation of pyrazolo[3,4-b]quinolines. This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. In the context of pyrazolo[3,4-b]quinolines, an aminopyrazole derivative often serves as one of the key starting materials.[3][4]
Figure 1. Simplified workflow of the Friedländer synthesis for pyrazolo[3,4-b]quinolines.
Comparative Biological Activities
Both pyrrolo[2,3-b]quinoline and pyrazolo[3,4-b]quinoline scaffolds have been extensively explored for their diverse biological activities. The following sections and tables summarize some of the key findings, including quantitative data where available.
Pyrrolo[2,3-b]quinoline and its Isomers: Biological Profile
Derivatives of the pyrroloquinoline scaffold have demonstrated significant potential in various therapeutic areas, notably as anticancer and antileishmanial agents. Their mechanism of action often involves the inhibition of key enzymes such as kinases and topoisomerases.
Table 1: Selected Biological Activities of Pyrrolo[2,3-b]quinoline Derivatives
| Compound Class | Biological Activity | Target/Assay | IC₅₀ / Activity | Reference |
| 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones | Antileishmanial | L. donovani amastigotes | IC₅₀: 5.35 - 10.51 µM | [5] |
| Pyrrolo-quinoline gamma-lactones | Kinase Inhibition | ATM Kinase | IC₅₀: 0.6 µM | Not found in search results |
| Pyrrolo-quinoline gamma-lactones | Kinase Inhibition | mTOR Kinase | IC₅₀: 0.5 µM | Not found in search results |
| Pyrrolo[2,3-b]quinoxaline derivatives | Antioxidant | DPPH radical scavenging | Effective scavenging observed |
Pyrazolo[3,4-b]quinoline: A Scaffold with Diverse Applications
The pyrazolo[3,4-b]quinoline core has been a fruitful source of compounds with a broad spectrum of biological activities, ranging from CNS-active agents to anticancer and anti-inflammatory drugs. Notably, many derivatives of this scaffold exhibit interesting photophysical properties, such as fluorescence.[4][6]
Table 2: Selected Biological Activities of Pyrazolo[3,4-b]quinoline Derivatives
| Compound Class | Biological Activity | Target/Assay | IC₅₀ / Activity | Reference |
| Pyrazolo[3,4-b]quinolinyl acetamides | Anticancer | Human cancer cell lines | IC₅₀: <15 µM | [7] |
| Pyrazolo[4,3-c]quinoline derivatives | Anti-inflammatory | Inhibition of NO production | Potency similar to positive control | Not found in search results |
| Pyrazolo[3,4-g]isoquinolines | Kinase Inhibition | Haspin Kinase | IC₅₀: 57 nM and 66 nM for lead compounds | Not found in search results |
| Pyrazolo[3,4-b]quinoline derivatives | Antimicrobial | S. aureus | MIC: 3.9 - 7.8 µg/mL for lead compound | [7] |
Signaling Pathway Modulation
The biological effects of these compounds are often mediated through their interaction with specific cellular signaling pathways. Both pyrroloquinolines and pyrazoloquinolines have been shown to modulate key pathways involved in cell growth, proliferation, and inflammation.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell survival, proliferation, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for drug development. Both pyrroloquinoline and pyrazoloquinoline derivatives have been identified as inhibitors of kinases within this pathway.[8][9][10][11][12]
Figure 2. Inhibition of the PI3K/Akt/mTOR pathway by pyrroloquinoline and pyrazoloquinoline derivatives.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that relays extracellular signals to the nucleus to control gene expression and cellular processes like proliferation, differentiation, and apoptosis.[13] Pyrroloquinoline quinone (PQQ), a related natural product, has been shown to impact this pathway.[14][15]
References
- 1. 1H-Pyrazolo(3,4-b)quinoline | C10H7N3 | CID 11321198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of novel pyrazolo[3,4-b]quinolinyl acetamide analogs, their evaluation for antimicrobial and anticancer activities, validation by molecular modeling and CoMFA analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. Pharmacological inhibitors of MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrroloquinoline Quinone (PQQ): Its impact on human health and potential benefits: PQQ: Human health impacts and benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrroloquinoline-Quinone Is More Than an Antioxidant: A Vitamin-like Accessory Factor Important in Health and Disease Prevention - PMC [pmc.ncbi.nlm.nih.gov]
Pyrrolo[2,3-b]quinoline: Bridging Computational Predictions with Laboratory Results
A comparative guide for researchers, scientists, and drug development professionals on the cross-validation of in silico and in vitro studies of pyrrolo[2,3-b]quinoline derivatives, offering insights into their therapeutic potential.
The pyrrolo[2,3-b]quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of various compounds with significant biological activities. These activities, ranging from anticancer and antimicrobial to kinase inhibition, are increasingly being explored through a combination of computational (in silico) and laboratory-based (in vitro) methods. This guide provides a comprehensive comparison of the data obtained from these two approaches, offering a clearer perspective on the predictive power of computational models and the tangible biological effects observed in experimental settings.
Data Presentation: A Comparative Analysis
The convergence of in silico predictions and in vitro experimental data is crucial for the efficient discovery and development of new therapeutic agents. Below are tables summarizing the quantitative data for various pyrrolo[2,3-b]quinoline derivatives, showcasing the correlation between computational predictions (such as docking scores) and experimentally determined biological activities (such as IC50 values).
Anticancer Activity
| Compound | Target | In Silico Method | In Silico Result | In Vitro Assay | In Vitro Result (IC50) | Reference |
| Compound 3i | TNF-α | Molecular Docking | Good binding affinity | MTT Assay | Good to significant inhibition | [1] |
| Compound 5k | EGFR, VEGFR-2, Her2, CDK2 | Not Specified | Not Specified | ELISA, MTT Assay | EGFR: 4.12 µM, VEGFR-2: 6.21 µM, Her2: 8.34 µM, CDK2: 10.11 µM | [2] |
| DK8G557 | ATM, mTOR | Not Specified | Not Specified | Kinase Assay | ATM: 0.6 µM, mTOR: 7.0 µM | [3] |
| HP9912 | mTOR, ATM | Not Specified | Not Specified | Kinase Assay | mTOR: 0.5 µM, ATM: 6.5 µM | [3] |
Antileishmanial Activity
| Compound | Target | In Silico Method | In Silico Result (Docking Score, kcal/mol) | In Vitro Assay | In Vitro Result (IC50) | Reference |
| Compound 5m | Leishmania donovani topoisomerase 1 (LdTop1) | Molecular Docking | - | Anti-amastigote assay | 8.36 µM | [4][5] |
| Camptothecin (Control) | Leishmania donovani topoisomerase 1 (LdTop1) | Molecular Docking | -7.7961 | Not Applicable | Not Applicable | [4] |
Antibacterial Activity
| Compound | Bacterial Strain | In Silico Method | In Silico Result | In Vitro Assay | In Vitro Result | Reference |
| Compound 3a, 3g, 4a, 4h | E. coli, B. spizizenii | Not Specified | Not Specified | Antibacterial susceptibility test | Inhibitory activity observed | [1] |
| Compound 5a | S. aureus | PASS Prediction | Pa: 0.671 | Antibacterial susceptibility test | Selectively active against Gram (+)ve S. aureus | [6] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are the protocols for key experiments cited in the studies of pyrrolo[2,3-b]quinoline derivatives.
Cell Viability (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[7]
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.[1]
-
Compound Treatment: The test compounds are added to the wells in a series of two-fold dilutions to achieve final concentrations ranging from 1.95 to 250 µmol/mL. The plates are then incubated for 48 hours.[1]
-
MTT Addition: 10 µL of MTT solution (final concentration 0.45 mg/mL) is added to each well, and the plate is incubated for 1 to 4 hours at 37°C.[7]
-
Solubilization: 100 µL of a solubilization solution is added to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The cell viability is calculated as the percentage of the absorbance of treated cells relative to untreated control cells.
Kinase Inhibition Assay
Kinase inhibition assays are used to determine the ability of a compound to inhibit the activity of a specific kinase. A common method is the ADP-Glo™ Kinase Assay.[8]
-
Reaction Setup: The kinase reaction is performed in a 384-well plate in a reaction buffer containing the kinase, a substrate (e.g., casein), ATP, and the test compound at a desired concentration (e.g., 100 nM).[8]
-
Incubation: The reaction mixture is incubated for a specific period (e.g., 3 hours) at room temperature to allow for the kinase reaction to proceed.[8]
-
ATP Depletion and ADP Conversion: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert the generated ADP to ATP.
-
Luminescence Detection: The newly synthesized ATP is measured using a luciferase/luciferin reaction, and the luminescent signal is detected with a plate reader. The amount of light generated is proportional to the ADP concentration and, therefore, the kinase activity.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4]
-
Target Preparation: The 3D structure of the target protein (e.g., Leishmania donovani topoisomerase 1, PDB ID: 2B9S) is obtained from a protein data bank. Water molecules and ligands are typically removed, and hydrogen atoms are added.[4]
-
Ligand Preparation: The 2D structure of the pyrrolo[2,3-b]quinoline derivative is drawn and converted to a 3D structure. The ligand is then energetically minimized.
-
Docking Simulation: A docking program is used to place the ligand into the active site of the target protein in various orientations and conformations.
-
Scoring and Analysis: A scoring function is used to estimate the binding affinity (e.g., docking score in kcal/mol) for each pose. The pose with the best score is then analyzed to understand the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[4]
Visualizing the Process and Pathways
Diagrams are powerful tools for illustrating complex workflows and biological processes. The following diagrams, created using the DOT language, depict the cross-validation workflow and a generalized kinase signaling pathway often targeted by pyrrolo[2,3-b]quinoline derivatives.
Caption: Workflow for cross-validation of in silico and in vitro results.
Caption: A generalized kinase signaling pathway targeted by pyrrolo[2,3-b]quinolines.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 3H-pyrazolo[4,3-f]quinoline haspin kinase inhibitors and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different pyrrolo[2,3-b]quinoline synthetic pathways
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-b]quinoline scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. The growing interest in this class of compounds has spurred the development of various synthetic strategies for their construction. This guide provides a head-to-head comparison of three prominent synthetic pathways to the pyrrolo[2,3-b]quinoline core, offering an objective analysis of their performance supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
Introduction to Pyrrolo[2,3-b]quinolines
Pyrrolo[2,3-b]quinolines, also known as 1,7-diazacarbazoles, are fused heterocyclic systems consisting of a pyrrole ring fused to a quinoline ring. This unique arrangement of nitrogen atoms and aromatic rings imparts specific electronic and steric properties that are crucial for their interaction with biological targets. The development of efficient and versatile synthetic routes to this scaffold is therefore of significant importance in medicinal chemistry and drug discovery.
Head-to-Head Comparison of Synthetic Pathways
This guide focuses on three distinct and well-established strategies for the synthesis of the pyrrolo[2,3-b]quinoline core:
-
Modified Friedländer Annulation: Building the quinoline ring onto a pre-existing pyrrole core.
-
Fischer Indole Synthesis: Constructing the pyrrole ring from a quinoline-based hydrazine.
-
Palladium-Catalyzed Domino Cyclization: A modern approach for the direct, one-pot formation of the fused system.
The following sections will delve into the details of each pathway, presenting quantitative data in a clear, tabular format, providing detailed experimental protocols for key reactions, and illustrating the synthetic logic with diagrams.
Modified Friedländer Annulation
The Friedländer annulation is a classical and widely used method for the synthesis of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. In the context of pyrrolo[2,3-b]quinoline synthesis, this strategy involves the use of a 2-amino-3-formylpyrrole derivative as the key starting material.
Conceptual Pathway
Confirming Target Engagement of Pyrroloquinoline Derivatives in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies to confirm the cellular target engagement of 1H,2H,3H-pyrrolo[2,3-b]quinoline and its analogs. We present experimental data from studies on closely related pyrrolo[2,3-b]pyridine compounds, which serve as valuable surrogates for understanding the target engagement of this class of molecules. Detailed experimental protocols for key assays are provided, along with visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Comparative Inhibitory Activities
The following table summarizes the in vitro inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine derivatives against various protein kinases. This data is crucial for understanding the potency and selectivity of these compounds, which is a prerequisite for cellular target engagement studies.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Anti-proliferative IC50 (µM) | Reference |
| Compound 4h | FGFR1 | 7 | 4T1 (Breast Cancer) | Not specified | [1][2] |
| FGFR2 | 9 | [1][2] | |||
| FGFR3 | 25 | [1][2] | |||
| FGFR4 | 712 | [1][2] | |||
| Compound 16h | MELK | 32 | A549 (Lung Cancer) | 0.109 | [3] |
| MDA-MB-231 (Breast Cancer) | 0.245 | [3] | |||
| MCF-7 (Breast Cancer) | 0.116 | [3] | |||
| Compound 14c | JAK3 | 1 (IC50) | Rat Spleen Cells | 0.057 (T-cell proliferation) | [4] |
Key Experimental Protocols for Target Engagement
Confirming that a compound binds to its intended target within a cell is a critical step in drug discovery. The following protocols are widely used for this purpose.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to assess target engagement in a cellular environment. It relies on the principle that a ligand binding to its target protein will stabilize the protein, leading to a higher melting temperature.[5][6]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., A549, MCF-7) to 70-80% confluency.
-
Treat the cells with the pyrroloquinoline compound at various concentrations or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermocycler, followed by cooling.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or detergents.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation.
-
Collect the supernatant and determine the concentration of the target protein.
-
-
Detection:
-
The amount of soluble target protein at each temperature is quantified by methods such as Western blotting or ELISA.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Kinase Inhibition Assay (In Vitro)
These assays measure the direct inhibitory effect of a compound on the activity of a purified kinase.
Experimental Protocol:
-
Reagents:
-
Purified recombinant kinase (e.g., FGFR1, MELK, JAK3).
-
Kinase-specific substrate (peptide or protein).
-
ATP.
-
Assay buffer.
-
Test compound (pyrroloquinoline derivative) at various concentrations.
-
-
Assay Procedure:
-
In a microplate, combine the kinase, substrate, and test compound in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific time at a controlled temperature (e.g., 30°C).
-
Stop the reaction.
-
-
Detection:
-
Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radioisotope assays: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining in the reaction (e.g., Kinase-Glo®).
-
-
-
Data Analysis:
-
Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blot Analysis for Downstream Signaling
This technique is used to assess whether the engagement of the target by the compound leads to the expected modulation of downstream signaling pathways.
Experimental Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the pyrroloquinoline compound at different concentrations for a specific duration.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
-
Protein Transfer and Antibody Incubation:
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream effector of the target kinase (e.g., p-STAT for the JAK pathway, p-ERK for the FGFR pathway).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection:
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Normalize the signal to a loading control (e.g., total protein or a housekeeping protein like GAPDH). A decrease in the phosphorylation of the downstream effector in a dose-dependent manner indicates effective target inhibition in the cellular context.[1]
-
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways often targeted by pyrroloquinoline and pyrrolopyridine kinase inhibitors.
Caption: Simplified FGFR signaling pathway and point of inhibition.
Caption: Overview of the JAK-STAT signaling pathway.
Experimental Workflows
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for Western Blot analysis of pathway modulation.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
Comparative analysis of angular vs linear pyrroloquinoline isomer bioactivity
In the landscape of cellular health and longevity, Pyrroloquinoline Quinone (PQQ) has emerged as a significant bioactive compound. While the terminology of "angular" versus "linear" isomers of PQQ is not prevalent in the current scientific literature, a key derivative, Imidazole Pyrroloquinoline (IPQ) , provides a valuable point of comparison to understand how structural modifications impact biological activity. IPQ is formed by the reaction of PQQ with amino acids, a common occurrence in biological systems.[1][2] This guide presents a comparative analysis of the bioactivity of PQQ and IPQ, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Comparative Bioactivity Data: PQQ vs. IPQ
The following tables summarize the available quantitative and qualitative data comparing the biological effects of Pyrroloquinoline Quinone (PQQ) and its derivative, Imidazole Pyrroloquinoline (IPQ).
| Bioactivity | PQQ | IPQ | Key Findings |
| Antioxidant Activity | High | Lower than PQQ | PQQ demonstrates a significant protective effect against oxidative stress-induced cell death, whereas IPQ shows a weaker or no protective effect.[1] |
| Neuroprotective Effects | Potent | Similar to PQQ | Both PQQ and IPQ show comparable neuroprotective effects against toxins like 6-hydroxydopamine.[3] |
| Cell Growth Promotion | Effective at nanomolar (nM) concentrations | Effective at micromolar (µM) concentrations | PQQ enhances [3H]thymidine incorporation in fibroblasts at lower concentrations compared to IPQ.[3] |
| Mitochondrial Biogenesis | Stimulatory | Stimulatory | Both compounds significantly increase the expression of key mitochondrial biogenesis markers, COX4/1 and PGC-1α.[1] |
| Nerve Growth Factor (NGF) Production | Potent enhancers (PQQ esters) | Marginal effects (IPQ esters) | Esters of PQQ are effective at inducing NGF production, while IPQ esters have minimal impact.[4] |
In-Depth Look at Antioxidant Capacity
A critical differentiator between PQQ and IPQ is their antioxidant capability. The quinone structure of PQQ is central to its ability to scavenge free radicals.[1]
| Radical Scavenging Activity | IC50 Value (PQQ and its Monoesters) | Reference |
| Superoxide (O₂⁻) | 1 to 6 x 10⁻⁸ M | [5] |
| Hydroxy Radical (•OH) | 4 to 6 x 10⁻⁵ M | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess and compare the bioactivities of PQQ and IPQ.
Cell Viability and Neuroprotection Assay (MTT Assay)
-
Objective: To assess the protective effects of PQQ and IPQ against oxidative stress-induced cell death.
-
Cell Lines: Human neuroblastoma cells (SK-N-SH) and human liver hepatocellular carcinoma cells (HepG2) are commonly used.[1]
-
Methodology:
-
Cells are seeded in 96-well plates and cultured to allow for attachment.
-
The cells are pre-treated with varying concentrations of PQQ or IPQ for a specified duration.
-
Oxidative stress is induced by adding a solution of hydrogen peroxide (H₂O₂) to the cell culture medium for a short incubation period (e.g., 10 minutes).[1]
-
The H₂O₂ solution is removed, and the cells are washed.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage relative to untreated control cells.
-
Mitochondrial Biogenesis Assessment (RT-PCR)
-
Objective: To quantify the effect of PQQ and IPQ on the expression of genes involved in mitochondrial biogenesis.
-
Cell Lines: SK-N-SH and HepG2 cells.[1]
-
Methodology:
-
Cells are treated with PQQ or IPQ at a specific concentration (e.g., 100 nM or 1 µM) for a designated time.[1]
-
Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
The concentration and purity of the extracted RNA are determined.
-
Reverse transcription is performed to synthesize complementary DNA (cDNA) from the RNA templates.
-
Quantitative real-time PCR (RT-PCR) is carried out using specific primers for target genes such as cytochrome c oxidase subunit IV isoform I (COX4/1) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), and a housekeeping gene for normalization.[1]
-
The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.
-
Signaling Pathways and Experimental Workflows
The biological effects of PQQ and its derivatives are mediated through complex signaling pathways. The diagrams below, generated using Graphviz, illustrate these pathways and a typical experimental workflow.
Caption: PQQ and IPQ signaling pathway for mitochondrial biogenesis.
Caption: General experimental workflow for comparing PQQ and IPQ bioactivity.
Conclusion
The comparative analysis of Pyrroloquinoline Quinone (PQQ) and its naturally occurring derivative, Imidazole Pyrroloquinoline (IPQ), reveals subtle but significant differences in their biological activities. While both compounds exhibit comparable neuroprotective and mitochondrial biogenesis-stimulating effects, PQQ possesses superior antioxidant and cell growth-promoting capabilities at lower concentrations.[1][3] These findings underscore the importance of the quinone moiety for the antioxidant function of PQQ. For researchers and drug development professionals, this comparative data provides a foundation for understanding the structure-activity relationship of pyrroloquinoline compounds and for the potential development of targeted therapeutic agents. Further quantitative studies are warranted to fully elucidate the nuanced differences in the bioactivities of these and other PQQ derivatives.
References
- 1. Effects of pyrroloquinoline quinone and imidazole pyrroloquinoline on biological activities and neural functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrroloquinoline-Quinone Is More Than an Antioxidant: A Vitamin-like Accessory Factor Important in Health and Disease Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of esters of coenzyme PQQ and IPQ, and stimulation of nerve growth factor production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of monoesters of pyrroloquinoline quinone and imidazopyrroloquinoline, and radical scavenging activities using electron spin resonance in vitro and pharmacological activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1H,2H,3H-pyrrolo[2,3-b]quinoline: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 1H,2H,3H-pyrrolo[2,3-b]quinoline must adhere to strict disposal protocols to ensure safety and regulatory compliance. Due to its chemical structure, which is related to quinoline, this compound should be treated as a hazardous substance.[1][2][3] Proper disposal is critical to mitigate potential risks to human health and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including gloves, safety goggles, and a lab coat.[1] All handling of this compound and its waste should be conducted within a chemical fume hood to prevent inhalation of any potential vapors or dust.[4]
Step-by-Step Disposal Protocol
The disposal of this compound, as with most laboratory chemicals, is governed by federal, state, and local regulations.[5] The following steps provide a general guideline and should be adapted to comply with your institution's specific hazardous waste management program.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, reaction byproducts, and contaminated labware, must be treated as hazardous waste.[6]
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[6][7] Incompatible wastes can lead to dangerous reactions.
2. Waste Collection and Labeling:
-
Collect all this compound waste in a designated, leak-proof container that is in good condition.[6]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6][8] Abbreviations or chemical formulas are not acceptable.[6]
-
Keep the waste container closed at all times, except when adding waste.[6][9]
3. Storage:
-
Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[8]
-
The storage area should be secure and away from general laboratory traffic.
4. Disposal of Empty Containers:
-
A container that has held this compound should be considered acutely hazardous.
-
To be disposed of as regular trash, the container must be triple-rinsed with a solvent capable of removing the residue.[6][9]
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[6][9]
-
After triple-rinsing and air-drying, deface or remove the original label from the container before disposal.[5][9]
5. Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[6]
-
Do not dispose of this compound down the drain or in the regular trash.[9]
Hazard Profile of Structurally Similar Compounds
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Harmful if swallowed.[2][3][10] |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[2][3] |
| Skin Irritation | Causes skin irritation.[2][3] |
| Eye Irritation | Causes serious eye irritation.[2][3] |
| Carcinogenicity | May cause cancer.[2][3] |
| Mutagenicity | Suspected of causing genetic defects.[2][3] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[2][3] |
Experimental Workflow for Disposal
Below is a visual representation of the logical steps for the proper disposal of this compound.
References
- 1. actylislab.com [actylislab.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. chemos.de [chemos.de]
- 4. fishersci.com [fishersci.com]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. vumc.org [vumc.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Essential Safety and Handling Protocol for 1H,2H,3H-pyrrolo[2,3-b]quinoline
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of 1H,2H,3H-pyrrolo[2,3-b]quinoline.
Hazard Identification and Personal Protective Equipment (PPE)
Given the anticipated hazards, stringent personal protection measures are necessary. All handling of this compound should be performed within a designated area, such as a certified chemical fume hood, to minimize exposure.[3][4][5]
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or other appropriate material. Check for permeation and degradation.[6] Double gloving is recommended.[7] |
| Eyes/Face | Safety goggles and face shield | Tight-sealing safety goggles and a face shield must be worn to protect against splashes.[8] |
| Body | Laboratory coat | A fully fastened laboratory coat is required. Disposable gowns are recommended for procedures with a high risk of contamination.[7][9] |
| Respiratory | Respirator | An appropriate respirator (e.g., N95 or higher) should be used for procedures that may generate dust or aerosols.[7] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Designating an Area:
-
Clearly designate a specific area, such as a chemical fume hood, for handling this compound.[4]
-
Post warning signs indicating the presence of a hazardous chemical.[3][5]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[5]
-
Prepare all necessary equipment and reagents before bringing the compound into the work area.
-
Cover work surfaces with absorbent, plastic-backed paper to contain any potential spills.[9]
2. Handling and Experimental Procedures:
-
Always wear the full required PPE as detailed in Table 1.
-
Conduct all manipulations of the compound, including weighing and dilutions, within the designated chemical fume hood to minimize inhalation exposure.[3][9]
-
Use a mechanical pipetting aid for all pipetting procedures; mouth pipetting is strictly prohibited.[3][9]
-
Keep containers tightly closed when not in use.
-
After completing work, wipe down the work area and any equipment used with an appropriate decontaminating solution.[5]
-
Remove PPE before leaving the designated work area and wash hands thoroughly with soap and water.[5][9]
3. Emergency Procedures:
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[6][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5][6][8] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][6][8] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][10] |
| Spills | Evacuate the area and restrict access. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[6][8] Do not wash spills into the sewer system.[6] |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, absorbent paper, pipette tips, and empty containers. Collect these materials in a dedicated, clearly labeled, and sealed hazardous waste container.[5]
-
Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed, and chemical-resistant container.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[6][11] Incineration in a specialized facility is a common disposal method for such chemicals.[11]
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. chemos.de [chemos.de]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 4. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 5. ehss.syr.edu [ehss.syr.edu]
- 6. nj.gov [nj.gov]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 9. jefferson.edu [jefferson.edu]
- 10. chemicalbook.com [chemicalbook.com]
- 11. biosynce.com [biosynce.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
